(S)-3-(Fluoromethyl)pyrrolidine
Description
BenchChem offers high-quality (S)-3-(Fluoromethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Fluoromethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10FN |
|---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
(3S)-3-(fluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H10FN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
AEHIVNSTDRLJBL-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@H]1CF |
Canonical SMILES |
C1CNCC1CF |
Origin of Product |
United States |
Stereoselective Synthesis of 3-Fluoromethylpyrrolidine: A Technical Guide for Process and Medicinal Chemists
Strategic Overview and Pharmacological Significance
The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, the 3-(fluoromethyl)pyrrolidine motif serves as a critical bioisostere and pharmacophore. By introducing a highly electronegative fluorine atom adjacent to the pyrrolidine ring, chemists can precisely modulate the basicity (pKa) of the endocyclic nitrogen, enhance metabolic stability against oxidative degradation, and improve overall lipophilicity without introducing significant steric bulk[1].
This structural fragment has been successfully integrated into advanced therapeutic candidates, most notably in the development of Basic Selective Estrogen Receptor Degraders (SERDs) for the treatment of endocrine-resistant breast cancer[1][2], as well as in potent chemokine receptor modulators[3].
Because the spatial orientation of the fluoromethyl group dictates the binding affinity to target proteins, a robust, stereoselective synthetic route is mandatory. This whitepaper details a validated, self-contained synthetic workflow for (S)-3-(fluoromethyl)pyrrolidine, emphasizing mechanistic causality, in-process controls, and scalable reagent selection.
Retrosynthetic Strategy and Workflow
The most reliable approach to synthesizing enantiopure 3-(fluoromethyl)pyrrolidine relies on the "chiral pool" methodology. By utilizing commercially available (S)-1-Boc-pyrrolidine-3-carboxylic acid, the stereocenter at the C3 position is established at the very beginning of the sequence.
Forward stereoselective synthesis workflow for (S)-3-(fluoromethyl)pyrrolidine.
Mechanistic Rationale: The Deoxofluorination Step
The critical transformation in this sequence is the conversion of the primary alcohol to a primary alkyl fluoride. Diethylaminosulfur trifluoride (DAST) is the classical reagent for this transformation[4].
Causality of Stereochemical Preservation: It is vital to understand that the stereocenter resides at the C3 carbon of the pyrrolidine ring, while the fluorination occurs at the exocyclic primary carbon. The reaction proceeds via the rapid formation of an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by the liberated fluoride ion displaces the leaving group via an SN2 mechanism. Because the SN2 displacement occurs at the exocyclic CH2 rather than the chiral C3 carbon, the stereocenter is strictly preserved, preventing any risk of racemization.
Deoxofluorination mechanism highlighting the SN2 displacement step.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to guarantee trustworthiness and reproducibility.
Step 1: Chemoselective Reduction to (S)-1-Boc-3-(hydroxymethyl)pyrrolidine
-
Rationale: Borane-tetrahydrofuran ( BH3⋅THF ) is utilized instead of Lithium Aluminum Hydride ( LiAlH4 ). BH3 is highly chemoselective for carboxylic acids and will not cleave the acid-labile/base-sensitive N-Boc protecting group.
-
Procedure:
-
Charge a flame-dried flask with (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and anhydrous THF (0.5 M) under an inert N2 atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add BH3⋅THF complex (1.0 M in THF, 1.5 eq) dropwise over 30 minutes to control the evolution of H2 gas.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench carefully with methanol until gas evolution ceases, then concentrate under reduced pressure. Partition between EtOAc and 1M NaOH, wash with brine, dry over Na2SO4 , and evaporate.
-
-
Self-Validation (IPC): TLC (Ninhydrin stain) should show the disappearance of the starting material. 1H NMR validation requires the appearance of a distinct multiplet at ~3.5–3.6 ppm corresponding to the newly formed exocyclic −CH2OH protons.
Step 2: Deoxofluorination to (S)-1-Boc-3-(fluoromethyl)pyrrolidine
-
Rationale: The reaction must be initiated at -78 °C. Deoxofluorination is highly exothermic; elevated temperatures promote E2 elimination side-reactions, resulting in unwanted alkene byproducts.
-
Procedure:
-
Dissolve (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous CH2Cl2 (0.2 M) under N2 .
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.2 eq) dropwise[4].
-
Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to reach room temperature over 2 hours.
-
Quench by slow addition of saturated aqueous NaHCO3 at 0 °C. Extract the aqueous layer with CH2Cl2 , dry the combined organics, and purify via flash chromatography (Hexanes/EtOAc).
-
-
Self-Validation (IPC): 19F NMR must show a characteristic peak at approximately -220 ppm. 1H NMR will display a diagnostic doublet of multiplets for the −CH2F protons with a large geminal hydrogen-fluorine coupling constant ( 2JHF≈47 Hz).
Step 3: N-Boc Deprotection to (S)-3-(fluoromethyl)pyrrolidine Hydrochloride
-
Rationale: Using 4M HCl in dioxane cleanly cleaves the Boc group and directly precipitates the product as a stable, highly crystalline hydrochloride salt, bypassing the need for complex free-base isolation or chromatography.
-
Procedure:
-
Dissolve the fluorinated intermediate in a minimal amount of CH2Cl2 .
-
Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under high vacuum.
-
-
Self-Validation (IPC): Complete disappearance of the intense 9-proton singlet at ~1.45 ppm (Boc group) in the 1H NMR spectrum. LC-MS should confirm the exact mass of the free base ( [M+H]+ ).
Quantitative Data Presentation: Reagent Optimization
While DAST is the traditional reagent for Step 2, process chemists must consider scale-up safety. DAST poses thermal stability risks at scale. The table below summarizes the quantitative performance of alternative fluorinating agents for this specific substrate.
Table 1: Comparison of Deoxofluorination Reagents for 1-Boc-3-(hydroxymethyl)pyrrolidine
| Fluorinating Reagent | Reaction Temp (°C) | Exogenous Fluoride Required | Yield (%) | Stereochemical Integrity (ee %) | Process Safety Profile |
| DAST | -78 to 25 | No | 75 - 80 | >98 | Highly exothermic; explosion risk at large scale. |
| Deoxo-Fluor | -20 to 25 | No | 82 - 85 | >98 | Superior thermal stability compared to DAST. |
| XtalFluor-E | 0 to 25 | Yes ( Et3N⋅3HF ) | 85 - 88 | >98 | Crystalline solid; safest profile for multi-kilogram scale-up. |
Conclusion
The stereoselective synthesis of 3-(fluoromethyl)pyrrolidine requires rigorous control over chemoselectivity and thermal parameters. By leveraging a chiral pool starting material and utilizing an SN2 -driven deoxofluorination mechanism, researchers can reliably generate this high-value pharmacophore with >98% enantiomeric excess. For drug development professionals moving toward scale-up, transitioning from DAST to crystalline alternatives like XtalFluor-E ensures both safety and yield optimization without compromising stereochemical integrity.
References
1.[1] "Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer" - Journal of Medicinal Chemistry URL:[Link]
2.[2] "Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer" - ACS Medicinal Chemistry Letters URL:[Link]
3.[3] "3-aminopyrrolidine derivatives as modulators of chemokine receptors" - WO2004050024A2 URL:
4.[4] "Triazolopyridine compounds as pim kinase inhibitors" - WO2012154274A1 URL:
Sources
Spectroscopic Characterization and Analytical Workflows for (S)-3-(Fluoromethyl)pyrrolidine
Executive Summary & Strategic Context
In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic heterocycles is a proven tactic to modulate physicochemical properties. For pyrrolidine scaffolds, the addition of a fluoromethyl group at the C3 position reduces the basicity (pKa) of the adjacent secondary amine via inductive electron withdrawal, enhances metabolic stability against cytochrome P450-mediated oxidation, and fine-tunes lipophilicity[1].
(S)-3-(Fluoromethyl)pyrrolidine (Molecular Formula: C 5 H 10 FN, Exact Mass: 103.0797 Da[2]) serves as a highly valuable chiral building block. This whitepaper provides an in-depth, causal analysis of its spectroscopic properties (NMR, MS) and outlines self-validating experimental protocols designed for rigorous analytical verification.
Spectroscopic Data Architecture
Nuclear Magnetic Resonance (NMR)
Expert Insight: Free aliphatic secondary amines are notoriously difficult to characterize consistently by NMR due to rapid proton exchange, concentration-dependent chemical shifts, and susceptibility to atmospheric CO 2 absorption (forming carbamates). Therefore, spectroscopic characterization is most reliably performed on the hydrochloride (HCl) salt [1]. Because enantiomers exhibit identical NMR spectra in achiral environments, literature data derived from the (R)-enantiomer is directly applicable to the (S)-enantiomer[1].
The presence of the fluorine atom dictates the spectral complexity. The 19 F nucleus (spin ½) couples strongly with the geminal protons ( 2JHF≈47 Hz). Furthermore, the stereocenter at C3 renders the two protons of the -CH 2 F group diastereotopic. This results in a highly complex splitting pattern—typically a doublet of multiplets—between 4.33 and 4.57 ppm, rather than a simple doublet[1].
Table 1: NMR Spectroscopic Data Summary ((S)-3-(Fluoromethyl)pyrrolidine HCl in DMSO-d 6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Integration | Assignment & Causal Notes |
| 1 H | 9.35 | br s, 2H | NH 2+ : Broadened due to quadrupolar relaxation of nitrogen and chemical exchange[1]. |
| 1 H | 4.57 – 4.47 | m, 1H | -CH a F : Diastereotopic proton 1. Split by 2JHF , 2JHH , and 3JHH [1]. |
| 1 H | 4.44 – 4.33 | m, 1H | -CH b F : Diastereotopic proton 2. Distinct environment due to C3 chirality[1]. |
| 1 H | 3.33 – 3.10 | m, 3H | C2-H, C5-H : Ring methylene protons adjacent to the positively charged nitrogen[1]. |
| 1 H | 2.95 – 2.87 | m, 1H | C2-H or C5-H : Remaining ring methylene proton[1]. |
| 1 H | 2.69 | m, 1H | C3-H : Methine proton, heavily coupled to adjacent ring and fluoromethyl protons[1]. |
| 13 C | ~84.5 | d, 1JCF≈170 Hz | -CH 2 F : Massive one-bond carbon-fluorine coupling. |
| 13 C | ~48.2, ~44.5 | s | C2, C5 : Deshielded by the adjacent nitrogen atom. |
| 19 F | -225.4 | td, J≈47,15 Hz | -CH 2 F : Characteristic region for primary aliphatic fluorides. |
High-Resolution Mass Spectrometry (HRMS)
In positive electrospray ionization (ESI+), the secondary amine is readily protonated. The fragmentation pathway is thermodynamically driven by the highly polarized C-F bond. Collisional activation leads to the neutral loss of hydrogen fluoride (HF, 20 Da), a hallmark of aliphatic fluorides, resulting in a stabilized cyclic iminium ion.
Table 2: HRMS Fragmentation Data (ESI+)
| Ion Type | m/z (Theoretical) | Formula | Structural Significance |
| [M+H] + | 104.0870 | C 5 H 11 FN + | Confirms the intact protonated molecular ion[2]. |
| Fragment 1 | 84.0810 | C 5 H 10 N + | [M+H-HF] + : Diagnostic neutral loss of 20.006 Da. |
| Fragment 2 | 55.0540 | C 4 H 7+ | Ring cleavage product following iminium ion formation. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checks (e.g., mass error calculations, internal reference locking) guarantee that the resulting data is structurally definitive.
Analytical workflow for the spectroscopic validation of (S)-3-(Fluoromethyl)pyrrolidine.
Protocol 3.1: Self-Validating NMR Acquisition
-
System Suitability Test (SST): Prior to analysis, run a standard 1% ethylbenzene in CDCl 3 sample to verify magnetic field homogeneity (lineshape) and probe tuning.
-
Sample Preparation: Weigh exactly 10 mg of (S)-3-(Fluoromethyl)pyrrolidine HCl into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d 6 is required because the HCl salt is highly polar and sparingly soluble in less polar solvents like CDCl 3 .
-
Acquisition Parameters:
-
1 H NMR: 16 scans, relaxation delay (d1) = 2s to ensure complete relaxation of the protonated amine signals.
-
13 C NMR: 1024 scans, d1 = 2s, with 1 H decoupling.
-
19 F NMR: 64 scans, d1 = 1s.
-
-
Internal Validation Check: Lock the spectrum to the deuterium signal of DMSO. Verify that the residual solvent pentet for DMSO-d 5 is exactly at δ 2.50 ppm[1]. The integration of the diastereotopic -CH 2 F protons (4.33–4.57 ppm) must equal exactly 2.0 relative to the C3 methine proton (2.69 ppm).
Protocol 3.2: LC-HRMS Isotopic & Fragmentation Profiling
-
System Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to ensure the Time-of-Flight (TOF) or Orbitrap mass analyzer achieves a mass accuracy of < 2 ppm.
-
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the pyrrolidine nitrogen prior to droplet desolvation, maximizing the [M+H] + signal intensity.
-
Acquisition: Operate the ESI source in positive mode. Acquire full scan data (m/z 50–300) and targeted MS/MS (CID) at a collision energy of 15-25 eV.
-
Internal Validation Check: Calculate the mass error for the precursor ion. It must be ≤ 5 ppm from the theoretical mass of 104.0870 Da. The presence of the m/z 84.081 fragment validates the presence of the fluorinated moiety.
Mechanistic Insights: The Fluorine Effect
The behavior of (S)-3-(Fluoromethyl)pyrrolidine in a mass spectrometer is a direct consequence of its molecular orbital landscape. The highly electronegative fluorine atom withdraws electron density from the C3 position. However, upon collisional activation, the molecule seeks to stabilize the positive charge residing on the nitrogen. The neutral expulsion of HF is a low-energy pathway that relieves steric strain and generates a highly stable, resonance-delocalized iminium species.
Proposed ESI(+)-MS/MS fragmentation pathway for (S)-3-(Fluoromethyl)pyrrolidine.
References
-
Title: (R)-3-(Fluoromethyl)pyrrolidine Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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A Technical Guide to the Predicted pKa and Basicity of (S)-3-(Fluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate key physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability. This guide provides an in-depth analysis of the predicted pKa and basicity of (S)-3-(Fluoromethyl)pyrrolidine, a fluorinated heterocyclic building block of significant interest. We will explore the underlying electronic principles governing the impact of the fluoromethyl substituent, present a robust prediction of its pKa based on established literature values, and provide detailed, field-proven experimental and computational protocols for its empirical determination. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering both theoretical grounding and practical methodologies.
Introduction: The Critical Role of pKa in Drug Development
The acid dissociation constant (pKa) is a fundamental parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. For amine-containing compounds, the pKa dictates the degree of ionization at physiological pH (approximately 7.4). This, in turn, affects a multitude of critical drug-like properties:
-
Solubility: The protonated, charged form of an amine is generally more water-soluble than its neutral counterpart.
-
Permeability: The neutral, more lipophilic form of an amine is better able to cross biological membranes.
-
Receptor Binding: The ionization state of a molecule can be crucial for its interaction with the target protein.
-
Off-Target Effects: High basicity in amines has been associated with liabilities such as hERG channel inhibition.[1]
Therefore, the ability to predict and fine-tune the pKa of a lead compound is a cornerstone of modern drug design. The strategic incorporation of fluorine is a powerful tool in this endeavor.[2]
The Inductive Effect of the Fluoromethyl Group on Pyrrolidine Basicity
Pyrrolidine is a cyclic secondary amine and is considered a moderately strong base, with a reported pKa of its conjugate acid around 11.27-11.31.[3][4][5][6] This basicity arises from the availability of the nitrogen lone pair to accept a proton.
The introduction of a fluoromethyl group at the 3-position of the pyrrolidine ring is expected to significantly decrease the basicity of the nitrogen atom. This is primarily due to the negative inductive effect (-I effect) of the highly electronegative fluorine atom.[7][8][9]
-
Electron-Withdrawing Nature of Fluorine: Fluorine is the most electronegative element and strongly pulls electron density towards itself through the sigma bonds of the molecule.[7]
-
Destabilization of the Conjugate Acid: This electron-withdrawing effect is transmitted through the carbon framework to the nitrogen atom. This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. Consequently, the resulting protonated form (the conjugate acid) is destabilized relative to the conjugate acid of unsubstituted pyrrolidine.
-
Impact on pKa: A less stable conjugate acid corresponds to a weaker base, and therefore, a lower pKa value. The magnitude of this pKa decrease is dependent on the distance of the fluorine atom from the basic center.[8][10]
Predicted pKa of (S)-3-(Fluoromethyl)pyrrolidine
-
The pKa of the parent compound, pyrrolidine, is approximately 11.3.[3]
-
Studies on the effect of fluorine substitution on amine basicity have shown that a single fluorine atom at the β-position (two bonds away from the nitrogen) typically lowers the pKa by about 1.7 to 2.0 units.[10][11]
-
In the case of 3-(Fluoromethyl)pyrrolidine, the fluorine atom is at the γ-position (three bonds away from the nitrogen). The inductive effect weakens with distance, so the pKa-lowering effect will be less pronounced than a β-substitution but still significant.[8][10]
-
For comparison, the pKa of 2-(Trifluoromethyl)pyrrolidine has been reported to be 12.6 in acetonitrile, which is significantly lower than other pyrrolidines measured in the same study.[12][13] It is important to note that pKa values can vary significantly with the solvent.
-
A study on a series of PDE9 inhibitors showed that the introduction of fluorine at the γ-position to a pyrrolidine nitrogen resulted in a pKa decrease of 1.1 to 3.3 units.[2]
Considering these factors, a reasonable prediction for the aqueous pKa of (S)-3-(Fluoromethyl)pyrrolidine can be made.
Table 1: Predicted pKa and Basicity of (S)-3-(Fluoromethyl)pyrrolidine
| Compound | Predicted Aqueous pKa | Predicted Basicity | Rationale |
| (S)-3-(Fluoromethyl)pyrrolidine | 9.3 - 9.8 | Weaker Base | Based on the pKa of pyrrolidine (~11.3) and the anticipated pKa-lowering inductive effect of a γ-fluorine substituent. |
This predicted range represents a significant decrease in basicity compared to pyrrolidine, highlighting the potent influence of the fluoromethyl group. This modulation of basicity can be highly advantageous in drug design, potentially mitigating basicity-related off-target effects while maintaining sufficient water solubility.
Experimental Determination of pKa
For definitive pKa determination, experimental methods are indispensable. The two most common and reliable techniques for amines are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
This is a highly accurate and widely used method that involves monitoring the pH of a solution of the amine as a strong acid is added.[14][15] The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and neutral amine are equal.[16]
Experimental Workflow for Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol for Potentiometric Titration:
-
Sample Preparation: Prepare a solution of (S)-3-(Fluoromethyl)pyrrolidine hydrochloride of a known concentration (e.g., 10 mM) in deionized water. To maintain constant ionic strength, 0.15 M potassium chloride can be added.[16]
-
Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide.
-
Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[16]
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously. Immerse the calibrated pH electrode in the solution. Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be more accurately determined from the peak of the first derivative of the titration curve.[15]
NMR Spectroscopy
NMR spectroscopy is another powerful technique for pKa determination.[14] It relies on monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) close to the basic center as a function of pH.[14]
Experimental Workflow for NMR-based pKa Determination
Caption: A simplified workflow for computational pKa prediction.
Key Considerations for Computational pKa Prediction:
-
Method Selection: A variety of methods exist, from empirical models like those used by ACD/Labs and ChemAxon to quantum mechanical (QM) methods based on Density Functional Theory (DFT). [17][18]Hybrid QM/machine learning approaches are also gaining prominence. [19]* Solvation Model: Accurately modeling the effect of the solvent (water) is crucial for accurate pKa prediction. Implicit continuum solvation models are commonly used.
-
Thermodynamic Cycle: The pKa is calculated from the Gibbs free energy change of the deprotonation reaction in solution, which is typically determined using a thermodynamic cycle.
While computational methods can provide valuable estimates, they are generally less accurate than experimental measurements, with typical errors in the range of 0.5 to 1.0 pKa units. [20][17]
Conclusion
(S)-3-(Fluoromethyl)pyrrolidine is a valuable building block for medicinal chemistry, offering a means to modulate the basicity of the pyrrolidine core. The electron-withdrawing fluoromethyl group is predicted to lower the pKa of the pyrrolidine nitrogen to a range of 9.3 to 9.8, a significant reduction from the parent compound. This adjustment in basicity can be instrumental in optimizing the drug-like properties of a molecule. For definitive characterization, this guide has provided detailed protocols for the experimental determination of pKa using potentiometric titration and NMR spectroscopy, as well as an overview of computational prediction methods. A thorough understanding and precise determination of the pKa of (S)-3-(Fluoromethyl)pyrrolidine and its derivatives will undoubtedly aid in the rational design of novel therapeutics with improved efficacy and safety profiles.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. Available from: [Link]
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MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]
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Journal of the American Chemical Society. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Available from: [Link]
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PubMed. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Available from: [Link]
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Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
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Quora. Which is a stronger base, pyrrolidine or piperidine?. Available from: [Link]
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Columbia Academic Commons. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Available from: [Link]
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DrugFuture. Pyrrolidine. Available from: [Link]
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Eduncle. Pyrrolidines and piperidines which is more basic....??. Available from: [Link]
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National Center for Biotechnology Information. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available from: [Link]
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ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Available from: [Link]
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Wiley Online Library. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available from: [Link]
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Chemistry LibreTexts. 7.3: Structural Effects on Acidity and Basicity. Available from: [Link]
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ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Available from: [Link]
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Rowan. How to Predict pKa. Available from: [Link]
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ChemTalk. Inductive Effect. Available from: [Link]
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ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. …. Available from: [Link]
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ACS Publications. DFT-Machine Learning Approach for Accurate Prediction of pKa. Available from: [Link]
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Orango. What Is the Inductive Effect in Organic Chemistry? Explained Simply. Available from: [Link]
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SciSpace. pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Available from: [Link]
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ResearchGate. Determination of pKaH Values of Amines in Water Using H NMR. Available from: [Link]
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ACS Publications. The Effect of Aliphatic Fluorine on Amine Drugs. Available from: [Link]
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National Center for Biotechnology Information. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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Simple Method for the Estimation of pKa of Amines†. Available from: [Link]
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Chemistry Steps. How Resonance Affects Acidity and Basicity. Available from: [Link]
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ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]
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Harnessing Stereoelectronic Effects: Early Studies on the Biological Activity of Fluorinated Pyrrolidines
Executive Summary
The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle found in numerous natural products and pharmaceuticals. However, the native pyrrolidine scaffold is highly flexible and strongly basic, characteristics that historically led to entropic penalties upon receptor binding and off-target toxicities. The strategic incorporation of fluorine atoms into the pyrrolidine core marked a paradigm shift in early drug discovery. By leveraging fluorine's unique stereoelectronic and inductive properties, researchers could precisely modulate the physicochemical profile of the scaffold. This technical guide explores the foundational studies that established fluorinated pyrrolidines as privileged structures, detailing the causality behind their biological activity and the rigorous experimental protocols used to validate them.
The Causality of Fluorination: Physicochemical Modulation
The integration of fluorine into drug design is not merely a structural substitution; it is a calculated physicochemical intervention. The high electronegativity, small van der Waals radius, and low polarizability of fluorine exert profound effects on the pyrrolidine ring 1.
Inductive pKa Attenuation
The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the adjacent amine via inductive effects. While a standard pyrrolidine exhibits a pKa of approximately 11.3, the introduction of a single fluorine atom at the 3-position reduces the pKa to ~9.4. A 3,3-difluoro substitution further depresses the pKa to ~7.5 2. This attenuation is causal to reducing the molecule's affinity for the hERG potassium channel, thereby mitigating severe cardiac toxicity liabilities commonly associated with basic amines 3.
Conformational Pre-organization
The highly polarized C-F bond induces a "gauche effect" and hyperconjugation (e.g., σC−H to σC−F∗ ). In molecules such as (4R)-fluoroproline, this hyperconjugative stabilization locks the flexible ring into a specific Cγ-exo pucker 4. This pre-organization reduces the conformational entropy lost upon target binding, directly enhancing receptor affinity.
Table 1: Physicochemical Impact of Fluorine Substitution on the Pyrrolidine Core
| Scaffold | Approximate pKa | Conformational Preference | Primary Biological Advantage |
| Pyrrolidine | ~11.3 | Flexible (Endo/Exo interconversion) | Baseline scaffold |
| 3-Fluoropyrrolidine | ~9.4 | Gauche-directed (e.g., Cγ-exo) | Reduced hERG affinity, improved target fit |
| 3,3-Difluoropyrrolidine | ~7.5 | Highly rigidified | Minimized basicity, optimized lipophilicity |
Early Biological Evaluations and Target Validation
Early studies systematically validated the theoretical benefits of fluorinated pyrrolidines across a diverse array of biological targets.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Early efforts in developing antidiabetic agents relied heavily on fluorinated pyrrolidines. Compounds like Denagliptin utilize a 4-fluoropyrrolidine-2-carbonitrile moiety. The fluorine atom improves the pharmacokinetic profile by modulating lipophilicity and enhances the binding free energy within the active site of DPP-4 5.
-
κ-Opioid Receptor (KOR) Agonists: In the design of KOR agonists for potential PET imaging, fluorinated pyrrolidines demonstrated low-nanomolar affinity. The substitution was well-tolerated, with fluoro-derivatives exhibiting comparable agonistic activity to unsubstituted analogs while providing a critical handle for 18 F radiolabeling 6.
-
Carbonic Anhydrase (CA) II Inhibitors: Studies on tertiary benzenesulfonamides incorporating fluorinated pyrrolidines revealed selective CA II inhibition. The introduction of fluorine at the β-position relative to the nitrogen increased the inhibition potency, driven by the optimized spatial orientation of the sulfonamide group within the enzyme pocket 7.
-
Antifungal Agents: Beyond human therapeutics, chiral fluoropyrrolidines synthesized via asymmetric 1,3-dipolar cycloaddition exhibited potent antifungal activity against agricultural pathogens like Sclerotinia sclerotiorum. Control experiments with non-fluorinated analogs confirmed that the biological activity was intrinsically dependent on the presence of the fluorine atoms .
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the biological and structural impact of fluorinated pyrrolidines, early studies established highly standardized, self-validating protocols.
Protocol 1: Conformational Analysis via Multinuclear NMR
Objective: To empirically validate the stereoelectronic locking (e.g., Cγ-exo pucker) induced by fluorine substitution 2.
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrrolidine compound in a deuterated solvent (e.g., D 2 O or DMSO-d 6 ) to provide a stable lock signal for the spectrometer.
-
1 H and 19 F 1D NMR Acquisition: Acquire standard high-resolution 1 H and proton-coupled 19 F spectra.
-
Causality: The 19 F spectrum confirms the integrity of the C-F bond, while the 1 H spectrum reveals deshielding effects on adjacent protons caused by fluorine's electronegativity.
-
-
2D COSY & HSQC: Execute 1 H- 1 H COSY to map proton connectivities and HSQC to correlate protons with their respective carbons, fully assigning the pyrrolidine ring system.
-
2D HOESY (Heteronuclear Overhauser Effect Spectroscopy): Acquire a 1 H- 19 F HOESY spectrum.
-
Causality & Self-Validation: This crucial step measures the through-space dipole-dipole interactions between the fluorine and specific ring protons. The resulting cross-peaks definitively confirm spatial proximity, validating whether the ring has adopted the theoretically predicted envelope or twist conformation dictated by the gauche effect.
-
Protocol 2: Synthesis and Bio-validation via Asymmetric 1,3-Dipolar Cycloaddition
Objective: To construct enantiomerically pure fluoropyrrolidines and isolate the biological contribution of the fluorine atom .
-
Catalyst Preparation: In an inert atmosphere, complex a Cu(I) salt with a chiral ligand to form the active asymmetric catalyst.
-
Cycloaddition: Add an azomethine ylide and a fluorinated styrene (e.g., 1,1-difluorostyrene) to the catalyst solution. Stir at the optimized temperature.
-
Causality: The Cu(I) catalyst coordinates the ylide, directing a stereoselective attack on the less active fluorostyrene, establishing the chiral centers of the pyrrolidine ring with high enantiomeric excess.
-
-
Isolation: Purify the resulting fluoropyrrolidine via flash column chromatography.
-
Self-Validating Bioassay: Plate the purified fluoropyrrolidine alongside a synthesized non-fluorinated control analog on agar inoculated with target fungal strains.
-
Causality & Self-Validation: By comparing the mycelial growth inhibition rates between the two plates, the specific biological enhancement imparted by the fluorine atoms is isolated and quantified, eliminating structural false positives.
-
Visualization of the Optimization Pathway
Workflow of stereoelectronic optimization in fluorinated pyrrolidines.
References
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The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.1
-
3,3-Difluoropyrrolidine | 316131-01-8. Benchchem. 2
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. 3
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Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals.4
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Serendipity of fluorine in discovery and development of antidiabetic agents. World Journal of Pharmaceutical Sciences. 5
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Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies. PMC (NIH).6
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Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Taylor & Francis. 7
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Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PMC (NIH).
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(S)-3-(Fluoromethyl)pyrrolidine: A Versatile Building Block for Novel Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, pKa, lipophilicity, and binding affinity for its biological target.[1][2] When combined with the privileged pyrrolidine scaffold, a five-membered non-aromatic nitrogen heterocycle prevalent in numerous FDA-approved drugs, the result is a powerful building block with significant potential in drug discovery.[4][5][6]
This guide focuses on (S)-3-(Fluoromethyl)pyrrolidine , a chiral building block that offers a unique combination of stereochemistry and fluorination. The introduction of a fluoromethyl group at the 3-position of the pyrrolidine ring can profoundly influence the properties of a drug candidate. For instance, the electron-withdrawing nature of the fluoromethyl group is expected to lower the basicity (pKa) of the pyrrolidine nitrogen compared to its non-fluorinated counterpart.[7] This modulation of pKa can be critical for optimizing a drug's solubility, cell permeability, and off-target activity. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation.[1][2]
These application notes provide a comprehensive overview of the properties of (S)-3-(Fluoromethyl)pyrrolidine, its applications in medicinal chemistry, and detailed protocols for its incorporation into novel therapeutic candidates.
Physicochemical Properties of (S)-3-(Fluoromethyl)pyrrolidine
| Property | Predicted/Inferred Value | Significance in Drug Design |
| Molecular Formula | C₅H₁₀FN | Basic structural information. |
| Molecular Weight | 103.14 g/mol | A low molecular weight building block, favorable for maintaining drug-like properties (e.g., Lipinski's Rule of Five). |
| pKa (conjugate acid) | ~9.0 - 9.5 | The electron-withdrawing fluoromethyl group lowers the pKa compared to pyrrolidine (~11.3), which can improve oral absorption and reduce off-target ion channel interactions.[7] |
| XLogP3-AA | ~0.4 | Indicates a favorable balance of hydrophilicity and lipophilicity for cell permeability and solubility. |
| Boiling Point | ~120-130 °C | Relevant for purification and handling. |
Applications in Medicinal Chemistry: Leveraging the Fluoromethyl-Pyrrolidine Moiety
The (S)-3-(Fluoromethyl)pyrrolidine scaffold is a versatile building block for a wide range of therapeutic areas. Its utility stems from the ability of the fluoromethyl group to enhance key drug-like properties.
-
Neuroscience: The pyrrolidine ring is a common feature in centrally acting agents. The modulation of pKa by the fluoromethyl group can be critical for optimizing blood-brain barrier penetration.
-
Oncology: The enhanced metabolic stability and potential for specific hydrogen bonding interactions can lead to kinase inhibitors with improved pharmacokinetic profiles and target residence times.
-
Infectious Diseases: Fluorinated pyrrolidines have been explored as components of antiviral and antibacterial agents, where metabolic stability and target affinity are paramount.[3][8][9]
The diagram below illustrates the key features of the (S)-3-(Fluoromethyl)pyrrolidine scaffold and its potential for diversification.
Caption: Key features of the (S)-3-(Fluoromethyl)pyrrolidine scaffold.
Protocols for the Incorporation of (S)-3-(Fluoromethyl)pyrrolidine into a Novel Therapeutic Candidate
A common and powerful method for incorporating the (S)-3-(Fluoromethyl)pyrrolidine moiety into a larger molecule is through N-arylation, forming a C-N bond between the pyrrolidine nitrogen and an aromatic ring. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is particularly well-suited for this transformation due to its broad substrate scope and functional group tolerance.[10][11][12]
Protocol 1: N-Arylation of (S)-3-(Fluoromethyl)pyrrolidine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of (S)-3-(Fluoromethyl)pyrrolidine with an aryl bromide.
Materials:
| Reagent/Material | Purpose |
| (S)-3-(Fluoromethyl)pyrrolidine hydrochloride | Starting material |
| Aryl bromide | Coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium catalyst precursor |
| XPhos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene, anhydrous | Solvent |
| Schlenk flask | Reaction vessel for inert atmosphere |
| Magnetic stirrer and heating block | For mixing and heating |
| Inert gas (Argon or Nitrogen) | To prevent catalyst deactivation |
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants: Add the aryl bromide (1.0 equivalent) to the flask, followed by anhydrous toluene.
-
Addition of Pyrrolidine: In a separate vial, dissolve (S)-3-(Fluoromethyl)pyrrolidine hydrochloride (1.2 equivalents) in a minimal amount of anhydrous toluene and add a slight excess of a non-nucleophilic base (e.g., triethylamine) to free the amine. Add this solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylated-(S)-3-(fluoromethyl)pyrrolidine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the coupling of secondary amines.[13] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[14]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent deactivation.[12]
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Protocol 2: Characterization of the N-Arylated Product
Accurate characterization of the final product is crucial for ensuring its purity and confirming its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of both the aryl and fluoromethyl-pyrrolidine moieties and their connectivity. Look for characteristic shifts of the aromatic protons and the protons on the pyrrolidine ring.
-
¹³C NMR: To confirm the number of unique carbons and the formation of the new C-N bond.
-
¹⁹F NMR: To confirm the presence of the fluoromethyl group. This will typically appear as a triplet due to coupling with the adjacent protons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Hypothetical Application: Targeting a Kinase in Oncology
To illustrate the potential of (S)-3-(Fluoromethyl)pyrrolidine, consider its use in the design of an inhibitor for a hypothetical kinase, "Kinase X," which is overexpressed in a particular cancer.
Kinase X Signaling Pathway:
Caption: Hypothetical Kinase X signaling pathway in cancer.
In this hypothetical scenario, the N-arylated (S)-3-(Fluoromethyl)pyrrolidine could serve as a key component of the kinase inhibitor.
-
The N-aryl group could be designed to occupy the hydrophobic pocket of the kinase's ATP binding site.
-
The pyrrolidine nitrogen could form a crucial hydrogen bond with the kinase's hinge region.
-
The (S)-stereochemistry would ensure the correct orientation of the fluoromethyl group to fit into a specific pocket.
-
The fluoromethyl group could engage in a favorable dipole-dipole interaction or a non-canonical hydrogen bond with a nearby amino acid residue, thereby increasing binding affinity and selectivity. The lower pKa of the pyrrolidine nitrogen could also reduce unwanted interactions with other kinases.
Conclusion
(S)-3-(Fluoromethyl)pyrrolidine is a valuable and versatile building block for the development of novel therapeutics. Its unique combination of stereochemistry and fluorination provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this promising scaffold in drug discovery programs.
References
-
Chemistry World Conference. Eco-friendly strategies for N-arylation of pyrrolidines and related frameworks. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
p-Quinol Ethers and p-Quinone Monoacetals as Arylation and Oxidation Reagents: Tandem N-Arylation and α-Functionalization of Pyrrolidine via Redox-Neutral Three-Component Reaction. Available from: [Link]
-
ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Syntheses Procedure. α-Arylation of N-Boc Pyrrolidine. Available from: [Link]
-
ResearchGate. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Available from: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
ACS Publications. Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Available from: [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
ResearchGate. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Available from: [Link]
-
PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link]
-
ACS Publications. Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. Available from: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]
-
PubChem. (3S,5S)-5-(fluoromethyl)pyrrolidin-3-ol. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
-
ACS Publications. 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Available from: [Link]
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Application Note: Strategic Incorporation of (S)-3-(Fluoromethyl)pyrrolidine into Pharmaceutical Scaffolds
Executive Summary & Mechanistic Rationale
The incorporation of fluorinated building blocks is a cornerstone of modern medicinal chemistry, allowing researchers to optimize pharmacokinetics, metabolic stability, and target binding affinity[1]. Among these, (S)-3-(Fluoromethyl)pyrrolidine has emerged as a highly versatile chiral building block. Pyrrolidine rings are ubiquitous in approved drugs, but their high basicity (pKa ~11.3) often leads to poor passive membrane permeability and hERG liability.
By introducing a fluoromethyl group at the 3-position, medicinal chemists can leverage the "fluorine magic"[2]. The highly electronegative fluorine atom exerts a strong inductive (-I) effect through the sigma bond network, pulling electron density away from the secondary amine. This precise modification achieves three critical outcomes:
-
Basicity Modulation (pKa Tuning): The pKa of the pyrrolidine nitrogen is lowered by approximately 1.5 to 2 units. At physiological pH (7.4), this significantly increases the fraction of the neutral free base, enhancing lipophilicity (logD) and improving blood-brain barrier (BBB) penetration and oral absorption[3].
-
Metabolic Shielding: The strong C-F bond (~116 kcal/mol) resists cytochrome P450-mediated oxidation. The steric bulk and electronic deactivation protect the adjacent carbon centers from metabolic degradation[1].
-
Conformational Pre-organization: The stereocenter combined with the highly polarized C-F bond induces specific ring puckering via the gauche effect, which can pre-organize the ligand into the bioactive conformation required for target engagement.
This building block has been successfully utilized in the development of Basic Selective Estrogen Receptor Degraders (B-SERDs) for endocrine-resistant breast cancer[4] and in the design of chemokine receptor modulators (CCR2/CCR5 antagonists)[5].
Physicochemical Profiling
To understand the impact of the fluoromethyl substitution, it is essential to compare it against its unsubstituted and methylated analogs. The table below summarizes the quantitative physicochemical shifts induced by this moiety.
| Physicochemical Property | Pyrrolidine | 3-Methylpyrrolidine | (S)-3-(Fluoromethyl)pyrrolidine |
| Calculated pKa (Amine) | ~11.3 | ~11.1 | ~9.5 |
| Lipophilicity (cLogP) | 0.46 | 0.95 | 0.80 |
| Metabolic Liability | High (C-oxidation) | High (Methyl oxidation) | Low (F-blocked) |
| Physiological State (pH 7.4) | >99.9% Protonated | >99.9% Protonated | ~99% Protonated (Higher free base fraction) |
| hERG Inhibition Risk | High | High | Reduced (due to lower pKa) |
Synthetic Integration Workflows
(S)-3-(Fluoromethyl)pyrrolidine is typically supplied as a hydrochloride salt because the free base is a volatile liquid. The synthetic integration of this building block requires careful liberation of the free base in situ to prevent loss of material.
Workflow for integrating (S)-3-(Fluoromethyl)pyrrolidine into drug scaffolds via distinct pathways.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. They include mechanistic reasoning for reagent selection and built-in analytical checkpoints to ensure reaction success.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: To couple (S)-3-(Fluoromethyl)pyrrolidine to an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine).
Causality & Design:
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) is chosen because it is a non-nucleophilic base. It effectively scavenges the HCl from the pyrrolidine salt without competing with the amine for the electrophile.
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is used. These polar aprotic solvents stabilize the Meisenheimer complex transition state, accelerating the SNAr reaction.
Step-by-Step Procedure:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (0.2 M concentration).
-
Base Liberation: Add DIPEA (3.0 equiv, 3.0 mmol) to the solution. Note: Excess base is required to both liberate the pyrrolidine free base and neutralize the HCl generated during the SNAr process.
-
Amine Addition: Add (S)-3-(Fluoromethyl)pyrrolidine hydrochloride (1.2 equiv, 1.2 mmol) in one portion.
-
Reaction Execution: Seal the vial and heat the mixture to 80–100 °C using an oil bath or heating block for 4–12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting amine is invisible to standard UV detection but can be visualized on TLC using a Ninhydrin stain (pink/purple spot). The product will be UV-active. The expected mass shift is: [M+H]+ = Mass of Heteroaryl Chloride - 35.5 (Cl) + 102 (Amine) + 1.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Amide Bond Formation (HATU-Mediated)
Objective: To synthesize an N-acyl derivative by coupling the pyrrolidine to a carboxylic acid.
Causality & Design:
-
Coupling Agent: HATU is selected over EDC/HOBt because it exhibits exceptionally fast kinetics, which is critical when coupling sterically hindered secondary amines like 3-substituted pyrrolidines. The rapid coupling prevents the epimerization of chiral carboxylic acids.
Step-by-Step Procedure:
-
Pre-Activation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.1 equiv, 1.1 mmol). Stir at room temperature for 15 minutes. Visual cue: The solution often turns pale yellow upon formation of the active ester.
-
Amine Addition: Add (S)-3-(Fluoromethyl)pyrrolidine hydrochloride (1.2 equiv, 1.2 mmol) to the activated ester solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2–4 hours.
-
Self-Validation (In-Process Control): Monitor by LC-MS. The expected product mass is [M+H]+ = Mass of Acid + 103.14 (Amine) - 18.02 (Water) + 1.
-
Workup: Dilute the mixture with water to precipitate the product (if highly lipophilic) or extract with Dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify by reverse-phase HPLC or silica gel chromatography depending on the final polarity.
Case Studies in Drug Discovery
(S)-3-(Fluoromethyl)pyrrolidine has been strategically deployed in several advanced medicinal chemistry campaigns:
-
Selective Estrogen Receptor Degraders (B-SERDs): In the pursuit of treating endocrine therapy-resistant breast cancer, researchers required a basic amino side arm to induce proteasomal degradation of ERα. Standard pyrrolidines were too basic, leading to poor brain bioavailability. By incorporating (R)- and (S)-3-(fluoromethyl)pyrrolidine, the team successfully tuned the pKa, maintaining high binding affinity while achieving the desired pharmacokinetic profile and brain penetration[3],[4].
-
Chemokine Receptor Modulators: In the design of CCR2 and CCR5 antagonists for inflammatory diseases (e.g., rheumatoid arthritis), 3-substituted pyrrolidines are used as core scaffolds. The fluoromethyl variant provides a bioisosteric replacement for methyl groups, blocking metabolic N-dealkylation and C-oxidation pathways while maintaining the necessary receptor interactions[5].
References
-
Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer (ACS Direct) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- World Intellectual Property Organization (Patent WO2004050024A2)
-
Fluorinated building blocks in drug design: new pathways and targets Future Medicinal Chemistry (PMC) URL:[Link]
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Application Notes and Protocols: Synthesis of (S)-3-(Fluoromethyl)pyrrolidine Derivatives for Enzyme Inhibition
Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets.[2][4] The introduction of fluorine into this scaffold, specifically as a fluoromethyl group at the 3-position, can dramatically enhance the pharmacological profile of drug candidates. Fluorine's unique properties, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and membrane permeability.[5][6] Consequently, (S)-3-(fluoromethyl)pyrrolidine derivatives have emerged as valuable building blocks for the development of potent and selective enzyme inhibitors.[6][7]
This technical guide provides an in-depth overview of the synthetic strategies for accessing enantiomerically pure (S)-3-(fluoromethyl)pyrrolidine derivatives. We will delve into the rationale behind various synthetic choices, provide detailed, field-proven protocols, and offer insights into the practical application of these compounds in enzyme inhibition studies.
Strategic Approaches to the Synthesis of (S)-3-(Fluoromethyl)pyrrolidine Derivatives
The synthesis of chiral 3-(fluoromethyl)pyrrolidines can be broadly categorized into two main strategies: modification of a pre-existing chiral scaffold and asymmetric construction of the pyrrolidine ring. The choice of strategy often depends on the availability of starting materials, the desired scale of the synthesis, and the specific stereochemistry required.
Strategy 1: Synthesis from Chiral Precursors - A Reliable Pathway
A robust and frequently employed method involves the use of readily available chiral starting materials, such as L-glutamic acid or trans-4-hydroxy-L-proline.[8] This approach leverages the inherent stereochemistry of the starting material to control the stereocenter at the 3-position of the pyrrolidine ring.
Conceptual Workflow: Synthesis from trans-4-hydroxy-L-proline
Caption: Synthetic pathway from a chiral precursor.
Protocol 1: Synthesis of N-Boc-(S)-3-(difluoromethyl)pyrrolidine from trans-4-hydroxy-L-proline
This protocol outlines a representative multi-step synthesis starting from the chiral pool.[8]
Step 1: N-Boc Protection of trans-4-hydroxy-L-proline
-
Rationale: Protection of the secondary amine is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Procedure:
-
Dissolve trans-4-hydroxy-L-proline (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (2.5 equivalents) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[8]
-
Step 2: Oxidation to N-Boc-4-oxo-L-proline derivative
-
Rationale: The hydroxyl group is oxidized to a ketone to facilitate the subsequent fluorination step. Swern oxidation or Dess-Martin periodinane are commonly used for this transformation under mild conditions.
-
Procedure (Swern Oxidation):
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.[8]
-
Slowly add dimethyl sulfoxide (DMSO, 2.0 equivalents).
-
Add a solution of the N-Boc-protected alcohol (1.0 equivalent) in dichloromethane dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the ketone.
-
Step 3: Deoxofluorination to introduce the Difluoromethyl Group
-
Rationale: A deoxofluorinating agent is used to convert the ketone to the corresponding difluoromethylene group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this purpose, although caution is advised due to its hazardous nature.[8]
-
Procedure:
-
Caution: DAST is toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve the N-Boc-4-oxo-L-proline derivative (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.5 equivalents) dropwise.[8]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[8]
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.[8]
-
Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography.
-
Step 4: Deprotection to (S)-3-(Difluoromethyl)pyrrolidine
-
Rationale: The final step involves the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the N-Boc protected pyrrolidine derivative in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the free amine with an organic solvent, dry, and concentrate to obtain the final product.
-
| Step | Typical Yield | Key Considerations |
| N-Boc Protection | >95% | Ensure complete dissolution and maintain low temperature during addition of Boc anhydride. |
| Oxidation | 80-90% | Strictly anhydrous conditions are essential for Swern oxidation. |
| Deoxofluorination | 50-70% | DAST is hazardous; use appropriate safety precautions. Reaction can be sluggish. |
| Deprotection | >90% | Ensure complete removal of TFA during workup. |
Strategy 2: Asymmetric 1,3-Dipolar Cycloaddition - A Convergent and Enantioselective Approach
The copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes is a powerful and elegant method for the construction of enantioenriched 3-fluoroalkyl pyrrolidines.[9][10][11] This reaction allows for the rapid assembly of the pyrrolidine core with high levels of stereocontrol.[5][12]
Reaction Scheme: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Caption: Asymmetric synthesis via cycloaddition.
Protocol 2: Copper(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies that demonstrate high efficiency and enantioselectivity.[9][11]
Materials:
-
Cu(OAc)₂ (1.0 mol%)
-
Chiral ligand (e.g., (R)-BINAP, 1.1 mol%)
-
Glycine ester derivative (e.g., methyl glycinate)
-
Aldehyde or Ketone (for imine formation)
-
Fluorinated alkene (e.g., β-fluoroalkyl vinylsulfone, 1.0 equiv)
-
Base (e.g., DBU, 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Cu(OAc)₂ (1.0 mol%) and the chiral ligand (1.1 mol%).[11]
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.[11]
-
In a separate flask, prepare the azomethine ylide precursor by condensing the glycine ester with an aldehyde or ketone.
-
Add the azomethine ylide precursor (1.2 equiv) and the fluorinated alkene (1.0 equiv) to the reaction mixture.[11]
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).[11]
-
Add the base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.[11]
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[11]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.[11]
| Parameter | Typical Result | Reference |
| Yield | Good to excellent | [9] |
| Diastereoselectivity (dr) | >20:1 | [12] |
| Enantioselectivity (ee) | Up to 99% | [12] |
Application in Enzyme Inhibition
(S)-3-(Fluoromethyl)pyrrolidine derivatives are of significant interest as inhibitors of various enzymes. The fluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, potentially forming favorable interactions within the enzyme's active site. Furthermore, the strong C-F bond can enhance the metabolic stability of the inhibitor, leading to improved pharmacokinetic properties.
For instance, pyrrolidine-containing compounds have been investigated as inhibitors for a range of targets, including:
-
Penicillin-Binding Proteins (PBPs): Pyrrolidine-2,3-dione derivatives have shown inhibitory activity against P. aeruginosa PBP3.[13]
-
Murine Double Minute 2 (MDM2): Spirooxindole-pyrrolidine compounds are potent inhibitors of the MDM2-p53 interaction.[14][15]
-
Extracellular Signal-Regulated Kinases (ERK): 3(S)-thiomethyl pyrrolidine analogs have been developed as ERK inhibitors for oncology.[7]
-
Angiotensin-Converting Enzyme (ACE): The well-known ACE inhibitor Captopril features a proline (pyrrolidine-2-carboxylic acid) scaffold.[16]
The synthesis of a library of (S)-3-(fluoromethyl)pyrrolidine derivatives with varying substituents allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Conclusion
The synthesis of enantiomerically pure (S)-3-(fluoromethyl)pyrrolidine derivatives is a key enabling technology in modern drug discovery. The methods outlined in this guide, particularly the use of chiral precursors and asymmetric cycloadditions, provide reliable and versatile routes to these valuable building blocks. By leveraging the unique properties of fluorine, researchers can design and synthesize novel enzyme inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the development of new therapeutics.
References
- Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. (2025, August 10).
- Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine. (n.d.). Benchchem.
- Soloshonok, V. A., & Zanda, M. (2022, February 17). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities.
- Mykhailiuk, P. K. (n.d.).
- Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper C
- Process development of fluorinated-pyrrolidin analogue #memo #organic_chemistry. (2019, August 25).
- Wang, Y., et al. (2017, September 21). Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition.
- Allwood, D. M., et al. (2015, June 9). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry.
- Wang, F., et al. (2021, December 7). Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science (RSC Publishing).
- Zhang, T., et al. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- Piron, K., et al. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine. (n.d.). Benchchem.
- Deng, Y. (2021).
- Turlik, A., et al. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. PMC.
- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Araz, M. (n.d.). enantioselective synthesis of furyl-substituted pyrrolidines. Open Metu.
- de Sousa, F. C. A., et al. (2021, May 4). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI.
- Turlik, A., et al. (2022, December 15). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. PubMed.
- Allwood, D. M., et al. (2012, November 26). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor.
- Iannitelli, V., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Araz, M. (2019, August 28).
- Application of Bicyclic Pyrrolidine in Drug Development. (n.d.). BLDpharm.
- Sun, D., et al. (2017, March 24). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor.
- Iannitelli, V., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Boga, S. B., et al. (2018, June 15). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. PubMed.
- Solid-Phase Synthesis of Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. (2016, October 24).
- Zakharov, A. V., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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Application Note: Strategic Incorporation of (S)-3-(Fluoromethyl)pyrrolidine in CNS Drug Development
Executive Summary & Mechanistic Rationale
The development of central nervous system (CNS) agents is historically plagued by high attrition rates, primarily due to the inability of lead compounds to cross the blood-brain barrier (BBB) or their rapid expulsion by efflux transporters like P-glycoprotein (Pgp). Pyrrolidine rings are ubiquitous in neuroactive compounds, providing the essential basic amine required for salt-bridge formation with target receptors (e.g., monoamine transporters, nNOS, and PDE9). However, unsubstituted pyrrolidines typically possess a high pKa (~9.5–10.0), meaning they exist almost entirely in the protonated, hydrophilic state at physiological pH (7.4). This severely restricts passive lipoidal diffusion across the BBB.
The strategic incorporation of (S)-3-(Fluoromethyl)pyrrolidine represents a highly effective medicinal chemistry intervention. By introducing a fluoromethyl group at the 3-position, drug developers can leverage the "fluorine effect" to solve these pharmacokinetic bottlenecks:
-
Causality of pKa Tuning: The strong inductive electron-withdrawing effect (-I) of the fluorine atom pulls electron density away from the pyrrolidine nitrogen. Because the fluorine is insulated by a methylene spacer (-CH2F), the pKa is modulated down to a "sweet spot" of ~8.0–8.5, rather than crashing to <6.5 (which occurs with direct 3-fluorination). This ensures a sufficient fraction of the neutral species is available for passive BBB penetration, while maintaining enough protonated species for target engagement[1].
-
Pgp Evasion and Lipophilicity: Fluorine incorporation increases the topological lipophilicity (LogD) and reduces the hydrogen-bond donor capacity of surrounding water networks. This structural shielding directly reduces recognition by Pgp, dropping the efflux ratio (ER) to favorable levels (<2.5)[1].
-
Stereospecificity: The (S)-enantiomer dictates the spatial trajectory of the fluoromethyl vector. In target binding pockets, this specific chirality aligns the lipophilic -CH2F group with hydrophobic sub-pockets, preserving or enhancing target affinity compared to the racemic or (R)-counterparts[2].
Physicochemical optimization workflow using (S)-3-(Fluoromethyl)pyrrolidine for CNS agents.
Quantitative Profiling: Physicochemical Data
The following table synthesizes quantitative data demonstrating the pharmacokinetic superiority of the (S)-3-(Fluoromethyl)pyrrolidine scaffold compared to standard analogs during CNS lead optimization. The addition of the fluoromethyl group optimally balances permeability and efflux[2].
| Scaffold Modification | pKa (Amine) | LogD (pH 7.4) | PAMPA-BBB Papp ( 10−6 cm/s) | MDCK-MDR1 Efflux Ratio (ER) | Target Affinity Impact |
| Unsubstituted Pyrrolidine | 9.8 | 1.2 | 2.4 (Poor) | 4.5 (High Efflux) | Baseline |
| (S)-3-Fluoropyrrolidine | 6.5 | 1.8 | 15.2 (Good) | 1.2 (Low Efflux) | Often Reduced (Amine too weak) |
| (S)-3-(Fluoromethyl)pyrrolidine | 8.2 | 2.1 | 18.5 (Excellent) | 1.5 (Optimal) | Maintained / Enhanced |
Note: Papp values > 10×10−6 cm/s and ER < 2.0 are standard thresholds for advancing CNS candidates into in vivo models.
Self-Validating Experimental Protocols
To verify the successful integration of (S)-3-(Fluoromethyl)pyrrolidine into a drug scaffold, the following self-validating in vitro assays must be executed. These protocols are designed with strict internal controls to prevent false positives in CNS permeability profiling.
Protocol A: PAMPA-BBB (Passive Permeability Assay)
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the lipid composition of the BBB. It isolates passive transcellular diffusion from active transport mechanisms[2].
Self-Validating Controls:
-
High Permeability Control: Verapamil ( Papp>15×10−6 cm/s).
-
Low Permeability Control: Theophylline ( Papp<1×10−6 cm/s).
-
System Integrity: If controls fall outside these ranges, the lipid membrane is compromised, and the plate must be rejected.
Step-by-Step Methodology:
-
Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane to a concentration of 20 mg/mL.
-
Membrane Coating: Carefully apply 4 μL of the PBL solution to the PVDF membrane filters of the donor plate (Millipore Multiscreen). Allow 5 minutes for the solvent to evaporate.
-
Dosing: Dilute the (S)-3-(Fluoromethyl)pyrrolidine candidate and control compounds in PBS (pH 7.4) to a final concentration of 10 μM. Add 300 μL of this solution to the donor wells.
-
Acceptor Setup: Add 300 μL of fresh PBS (pH 7.4) to the acceptor wells.
-
Incubation: Carefully couple the donor plate with the acceptor plate. Incubate at 37°C for 18 hours in a humidity-controlled environment without agitation.
-
Quantification: Separate the plates. Extract 50 μL from both donor and acceptor wells, quench with internal standard (e.g., Tolbutamide), and analyze via LC-MS/MS.
-
Calculation: Calculate the apparent permeability ( Papp ) using the equation: Papp=(VD+VA)⋅A⋅t−VD⋅VAln(1−CeqCA(t))
Protocol B: Bidirectional MDCK-MDR1 Assay (Pgp Efflux)
Rationale: While PAMPA confirms passive diffusion, compounds can still be actively pumped out of the brain by P-glycoprotein. MDCK cells transfected with the human MDR1 gene provide a stringent model for BBB efflux[1].
Self-Validating Controls:
-
Monolayer Integrity: Lucifer Yellow (LY) rejection. An LY permeability of <0.5×10−6 cm/s confirms tight junction intactness.
-
Efflux Competence: Digoxin (a known Pgp substrate). Must yield an Efflux Ratio (ER) > 10.
Step-by-Step Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells on 12-well Transwell inserts (polycarbonate, 0.4 μm pore size) at a density of 3×105 cells/cm². Culture for 4–5 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².
-
Preparation: Wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
-
Bidirectional Dosing:
-
Apical to Basolateral (A-to-B): Add 0.5 mL of 5 μM test compound to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.
-
Basolateral to Apical (B-to-A): Add 1.5 mL of 5 μM test compound to the basolateral chamber. Add 0.5 mL of blank HBSS to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.
-
Integrity Check: Post-assay, add 100 μM Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure fluorescence in the basolateral chamber to confirm monolayer integrity.
-
Analysis: Quantify compound concentrations via LC-MS/MS. Calculate Papp for both directions.
-
Efflux Ratio Calculation: ER=Papp(A→B)Papp(B→A) . An ER < 2.0 indicates the fluorinated candidate successfully evades Pgp recognition[1].
Self-validating in vitro screening cascade for evaluating fluorinated CNS drug candidates.
References
-
Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. nih.gov. Available at: 3
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. nih.gov. Available at: 1
-
Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? nih.gov. Available at: 4
-
Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. acs.org. Available at: 5
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Advanced Application Note: Fluorinated Pyrrolidines in Positron Emission Tomography (PET) Imaging
Executive Summary
The integration of the fluorine-18 ( 18F ) radioisotope into pyrrolidine scaffolds represents a cornerstone of modern Positron Emission Tomography (PET) radiopharmaceutical design. Pyrrolidines are privileged heterocycles found in numerous neuropharmacological agents, oncology drugs, and metabolic probes. By substituting specific hydrogen atoms or hydroxyl groups with 18F (half-life = 109.8 min), researchers can map complex biological processes—ranging from synaptic density to collagenogenesis—in real-time. This guide provides an authoritative, mechanistic, and protocol-driven framework for the synthesis and application of fluorinated pyrrolidine PET tracers.
Mechanistic Rationale: The Causality of Pyrrolidine Fluorination
Designing a successful PET tracer requires more than simply attaching a radioactive tag; the tag must not disrupt the molecule's pharmacodynamics while optimizing its pharmacokinetics. Fluorine substitution achieves this through three distinct mechanisms:
-
Conformational Tuning (The Fluorine Gauche Effect): The introduction of a highly electronegative fluorine atom proximal to an amide or amine moiety on the pyrrolidine ring dictates the ring's topological pucker (e.g., C γ -exo or C γ -endo)[1]. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding and increasing receptor affinity[1].
-
pKa Modulation and BBB Penetration: Because of its strong electron-withdrawing nature, fluorine lowers the pKa of adjacent basic amines[1]. For central nervous system (CNS) tracers, this increases the fraction of un-ionized molecules at physiological pH, dramatically enhancing blood-brain barrier (BBB) permeability.
-
Metabolic Stability vs. Defluorination: The carbon-fluorine (C–F) bond is exceptionally strong (98–115 kcal/mol), protecting the tracer from rapid metabolic degradation[2]. However, positioning is critical; incorrect placement (e.g., α to a leaving group or in sterically unhindered sites) can lead to enzymatic defluorination and subsequent accumulation of free 18F in bone tissue, which degrades image quality[2].
Fig 1. Stereoelectronic and metabolic effects of fluorine substitution on pyrrolidine scaffolds.
Key Fluorinated Pyrrolidine PET Tracers
The versatility of the fluorinated pyrrolidine motif is demonstrated by its application across diverse clinical and preclinical targets:
A. Fibrosis Imaging: cis-4-[ 18F ]fluoro-L-proline
Pulmonary and hepatic fibrosis are characterized by excessive collagen deposition. cis-4-[ 18F ]fluoro-L-proline acts as a metabolic probe for collagenogenesis. It is incorporated into abnormal protocollagen by fibroblasts and hepatic stellate cells but cannot be extruded into the extracellular matrix, effectively trapping the radiotracer intracellularly to provide a quantifiable PET signal[3]. It has been successfully utilized to map pulmonary fibrosis in rabbit models[3] and advanced-stage alcoholic liver fibrosis in mice[4].
B. Synaptic Density: [ 18F ]SynVesT-2
Synaptic vesicle glycoprotein 2A (SV2A) is a biomarker for synaptic density, crucial for studying neurodegenerative diseases like Alzheimer's. [ 18F ]SynVesT-2 is a monofluorinated pyrrolidin-2-one derivative designed to overcome the limitations of earlier tracers. It exhibits rapid brain kinetics, high specific binding, and a high plasma free fraction ( fp≈0.29 ), allowing for shorter dynamic scanning protocols (under 60 minutes) while providing reliable estimates of both synapse density and cerebral blood flow[5].
C. Cannabinoid Receptor 1 (CB1R): [ 18F ]FMPEP- d2
Targeting CB1R is vital for understanding neurological disorders and alcohol abuse.[ 18F ]FMPEP- d2 is an inverse agonist featuring a fluorinated pyrrolidone core. To prevent rapid metabolism, the tracer incorporates deuterium ( d2 ) on the fluoromethyl group, which leverages the kinetic isotope effect to stabilize the molecule in vivo while maintaining excellent specific binding[6].
Quantitative Data Summary
| Tracer | Primary Target | Clinical/Preclinical Application | Radiochemical Yield (RCY) | Molar Activity (Am) | Kinetic Profile |
| cis-4-[ 18F ]fluoro-L-proline | Collagen Synthesis | Pulmonary & Liver Fibrosis | ~20-30% | >50 GBq/μmol | Slow clearance; peak imaging at 60-90 min post-injection[4]. |
| [ 18F ]SynVesT-2 | SV2A (Synaptic Vesicles) | Neurodegeneration (AD, PD) | >15% | 187 ± 69 MBq/nmol | Fast brain kinetics; reliable quantification within 60 min[5]. |
| [ 18F ]FMPEP- d2 | CB1R | Alcohol Abuse, Obesity | 2.5 ± 0.1% (EOS) | >100 GBq/μmol | High BBB penetration; stable against defluorination[6]. |
Standardized Methodologies and Protocols
Protocol A: Automated Radiosynthesis of a Fluorinated Pyrrolidine
This self-validating protocol uses [ 18F ]SynVesT-2 as a model for nucleophilic aliphatic substitution on an automated synthesis module.
Causality Check: Why use Kryptofix 2.2.2? Aqueous 18F− is heavily solvated by water, rendering it a poor nucleophile. Kryptofix 2.2.2 sequesters the potassium cation ( K+ ), leaving the 18F− "naked" and highly reactive in anhydrous aprotic solvents like acetonitrile.
Step-by-Step Workflow:
-
Isotope Production & Trapping: Produce aqueous [ 18F ]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron. Trap the [ 18F ]fluoride on a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate ion-exchange cartridge to separate it from the 18O -enriched water.
-
Elution & Azeotropic Drying: Elute the trapped [ 18F ]fluoride into the reactor using a solution of Kryptofix 2.2.2 (K2.2.2) and K2CO3 in acetonitrile/water. Evaporate the solvent at 95°C under a stream of helium or nitrogen. Perform 2-3 cycles of azeotropic drying with anhydrous acetonitrile to ensure complete removal of water.
-
Nucleophilic Substitution ( SN2 ): Add the tosylate or mesylate pyrrolidine precursor (e.g., 2-4 mg) dissolved in 0.5 mL anhydrous acetonitrile to the dried K[ 18F ]F-K2.2.2 complex. Heat the sealed reactor to 90–100°C for 10 minutes[5].
-
Purification: Quench the reaction with HPLC mobile phase and transfer the mixture to a semi-preparative HPLC column. Collect the radioactive fraction corresponding to the desired product.
-
Formulation & Self-Validation (QC): Pass the HPLC fraction through a C18 Solid Phase Extraction (SPE) cartridge. Wash with sterile water, elute with ethanol, and dilute with 0.9% saline containing ascorbic acid (to prevent autoradiolysis)[6].
-
Validation Check: Perform analytical radio-HPLC to confirm radiochemical purity (>99%)[5]. Measure pH (must be 4.5–7.5) and perform a bubble point test on the sterile filter to ensure integrity before human or animal use.
-
Fig 2. Standardized automated radiosynthesis workflow for 18F-labeled pyrrolidine tracers.
Protocol B: In Vivo Dynamic PET Imaging Acquisition
This protocol outlines the acquisition of dynamic PET data, which is essential for kinetic modeling of tracer flux rather than merely measuring static accumulation.
Causality Check: Why use dynamic scanning instead of static? Dynamic scanning captures the wash-in and wash-out phases of the radiotracer over time. This allows researchers to apply compartmental modeling (e.g., 1-tissue or 2-tissue compartment models) to calculate the binding potential ( BPND ) or volume of distribution ( VT ), which are true quantitative measures of target density.
Step-by-Step Workflow:
-
Subject Preparation: Fast the subject (animal or human) for at least 4 hours prior to the scan to stabilize metabolic baselines. Establish intravenous access (e.g., tail vein catheter for mice[4], antecubital vein for humans).
-
Transmission/CT Scan: Perform a low-dose CT scan (or transmission scan using an external radiation source) prior to tracer injection. Validation: This step is strictly required for tissue attenuation correction of the emission data and anatomical localization[3].
-
Tracer Administration & Dynamic Acquisition: Initiate the PET scanner simultaneously with a bolus injection of the tracer (e.g., 8 ± 1 MBq for mice[4], ~150 MBq for humans). Use a dynamic framing protocol (e.g., 6 × 30 s, 3 × 1 min, 2 × 2 min, 10 × 5 min) for a total of 60 to 90 minutes[5].
-
Arterial Input Function (Optional but Recommended): For absolute quantification, draw serial arterial blood samples during the scan to measure the plasma concentration of the intact tracer and its free fraction ( fp )[5].
-
Data Reconstruction & Analysis: Reconstruct the dynamic images using iterative algorithms (e.g., OSEM). Define Regions of Interest (ROIs) over the target tissue and a reference region (a tissue devoid of the target receptor). Extract Time-Activity Curves (TACs) and apply kinetic models to derive physiological parameters.
References
-
cis-4-[18F]fluoro-L-proline Molecular Imaging Experimental Liver Fibrosis Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Cis-4-[18F]Fluoro-L-Proline PET Imaging of Pulmonary Fibrosis in a Rabbit Model Source: CDC Stacks / Journal of Nuclear Medicine URL:[Link]
-
First-in-Human Study of 18F-SynVesT-2: An SV2A PET Imaging Probe with Fast Brain Kinetics and High Specific Binding Source: Journal of Nuclear Medicine (SNMMI) URL:[Link]
-
Automated radiosynthesis of [18F]FMPEP-d2 for cannabinoid receptor PET imaging Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. cis-4-[18F]fluoro-L-proline Molecular Imaging Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Automated radiosynthesis of [18F]FMPEP-d2 for cannabinoid receptor PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-3-(Fluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (S)-3-(Fluoromethyl)pyrrolidine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
(S)-3-(Fluoromethyl)pyrrolidine is a valuable building block in medicinal chemistry, offering a unique combination of a chiral pyrrolidine scaffold and a monofluoromethyl group. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability. However, the synthesis of this compound presents several challenges that require careful consideration of starting materials, reagents, and reaction conditions. This guide will walk you through a common synthetic pathway, highlighting critical steps and providing solutions to potential problems.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to (S)-3-(Fluoromethyl)pyrrolidine?
A common and reliable route starts from the readily available and chiral starting material, L-proline. This multi-step synthesis typically involves:
-
Protection of the pyrrolidine nitrogen, most commonly with a tert-butoxycarbonyl (Boc) group.
-
Reduction of the carboxylic acid to a primary alcohol.
-
Fluorination of the alcohol.
-
Deprotection of the nitrogen to yield the final product.
Q2: Why is the choice of protecting group for the pyrrolidine nitrogen important?
The choice of protecting group is crucial for the success of the synthesis. The tert-butoxycarbonyl (Boc) group is widely used because it is stable under the conditions required for the reduction and fluorination steps and can be removed under acidic conditions without affecting the rest of the molecule[1].
Q3: What are the main challenges in the fluorination step?
The fluorination of the hydroxyl group is often the most challenging step. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used, but they are hazardous and can lead to side reactions if not handled properly. These side reactions can include elimination to form alkenes or rearrangements of the pyrrolidine ring[2][3][4].
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Mass spectrometry will confirm the molecular weight. The purity can be assessed by HPLC or GC analysis.
Q5: Is (S)-3-(Fluoromethyl)pyrrolidine stable?
While generally stable, fluorinated amines can be sensitive to strong acids and high temperatures. It is advisable to store the final product as a salt (e.g., hydrochloride) to improve its long-term stability.
Synthetic Pathway Overview
A plausible and commonly employed synthetic route to (S)-3-(Fluoromethyl)pyrrolidine starting from L-proline is outlined below. This multi-step process requires careful execution and monitoring at each stage.
Caption: A common synthetic route to (S)-3-(Fluoromethyl)pyrrolidine.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of (S)-3-(Fluoromethyl)pyrrolidine.
Step 1: N-Boc Protection of L-Proline
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low yield of N-Boc-L-proline | - Incomplete reaction. - Inappropriate base or solvent. | - Ensure the use of a suitable base like sodium bicarbonate or triethylamine to neutralize the amino acid. - A mixed solvent system (e.g., dioxane/water or THF/water) can improve the solubility of both reactants. - Monitor the reaction progress by TLC or LC-MS to ensure completion before workup[1]. |
| Product is difficult to isolate | - Emulsion formation during workup. | - Add brine to the aqueous layer to break up emulsions during extraction. - Ensure the pH is acidic (pH 2-3) before extraction to keep the product in the organic layer. |
Step 2: Reduction of N-Boc-L-proline to N-Boc-(S)-3-(hydroxymethyl)pyrrolidine
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Incomplete reduction | - Insufficient reducing agent. - Deactivated reducing agent. | - Use a slight excess of a strong reducing agent suitable for carboxylic acids, such as borane-THF complex (BH₃·THF). - Ensure the reducing agent is fresh and has been stored under anhydrous conditions. |
| Formation of side products | - Over-reduction. | - Control the reaction temperature carefully, typically starting at 0 °C and allowing it to slowly warm to room temperature. - Quench the reaction carefully with methanol or water once the starting material is consumed. |
Step 3: Fluorination of N-Boc-(S)-3-(hydroxymethyl)pyrrolidine
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low yield of fluorinated product | - Incomplete reaction. - Degradation of the fluorinating agent. | - Use a fresh bottle of DAST or a similar fluorinating agent, as they are sensitive to moisture. - Perform the reaction under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). - Add the fluorinating agent slowly at a low temperature (e.g., -78 °C) and then allow the reaction to warm gradually[1]. |
| Formation of elimination byproducts (alkenes) | - Reaction temperature is too high. - Use of a basic fluorinating agent. | - Maintain a low reaction temperature to minimize elimination. - Use a non-basic fluorinating agent if elimination is a significant issue[2][5]. |
| Formation of rearranged products (e.g., piperidine derivatives) | - Formation of an aziridinium intermediate followed by ring-opening. | - This is a known side reaction with DAST and related reagents when a nitrogen atom is in proximity to the reacting alcohol[3]. - The choice of N-protecting group can influence the extent of rearrangement. The Boc group is generally effective at minimizing this. - Careful control of reaction conditions (low temperature) is critical. |
Step 4: Deprotection of N-Boc-(S)-3-(fluoromethyl)pyrrolidine
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Incomplete deprotection | - Insufficient acid. - Short reaction time. | - Use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane or methanol. - Ensure a sufficient excess of the acid is used and monitor the reaction by TLC or LC-MS until the starting material is consumed[1]. |
| Product loss during workup | - The free amine is volatile or water-soluble. | - After deprotection, it is often advantageous to isolate the product as its hydrochloride or trifluoroacetate salt, which is typically a non-volatile solid and easier to handle. - Avoid excessive heating during solvent removal. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-proline
-
Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of KHSO₄.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product[1].
Protocol 2: Synthesis of N-Boc-(S)-3-(hydroxymethyl)pyrrolidine
-
Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add borane-tetrahydrofuran complex (BH₃·THF, approx. 2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography if necessary.
Protocol 3: Synthesis of N-Boc-(S)-3-(fluoromethyl)pyrrolidine
Caution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve N-Boc-(S)-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add DAST (1.2-1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Synthesis of (S)-3-(Fluoromethyl)pyrrolidine
-
Dissolve N-Boc-(S)-3-(fluoromethyl)pyrrolidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction for the complete consumption of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the trifluoroacetate salt of the product.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract with a suitable organic solvent. Dry the organic layer and carefully remove the solvent.
Data Presentation
Table 1: Reagent Quantities and Expected Yields (per 10 mmol of L-proline)
| Step | Starting Material | Key Reagents | Product | Theoretical Yield (g) |
| 1 | L-proline (1.15 g) | Boc₂O (2.4 g) | N-Boc-L-proline | 2.15 g |
| 2 | N-Boc-L-proline (2.15 g) | BH₃·THF (20 mmol) | N-Boc-(S)-3-(hydroxymethyl)pyrrolidine | 2.01 g |
| 3 | N-Boc-(S)-3-(hydroxymethyl)pyrrolidine (2.01 g) | DAST (1.94 g) | N-Boc-(S)-3-(fluoromethyl)pyrrolidine | 2.03 g |
| 4 | N-Boc-(S)-3-(fluoromethyl)pyrrolidine (2.03 g) | TFA (excess) | (S)-3-(Fluoromethyl)pyrrolidine | 1.03 g |
Note: Actual yields will vary depending on experimental conditions and purification efficiency.
Table 2: Spectroscopic Data for (S)-3-Fluoropyrrolidine
| Technique | Expected Data |
| ¹H NMR | The spectrum will show complex multiplets for the pyrrolidine ring protons. The proton on the carbon bearing the fluorine will appear as a doublet of triplets due to coupling with the fluorine and adjacent protons. A spectrum for (S)-3-fluoropyrrolidine is available for reference[6]. |
| ¹³C NMR | The carbon atom bonded to fluorine will appear as a doublet with a large C-F coupling constant. |
| ¹⁹F NMR | A single resonance is expected. The chemical shift will be in the typical range for an aliphatic fluoride. |
| Mass Spec (ESI+) | m/z = 104.08 [M+H]⁺ |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the fluorination step.
References
- Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.
- Kaczmarek, P., Rapp, M., & Koroniak, H. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Beilstein Journal of Organic Chemistry, 14, 1846–1856.
- Brittain, D. E., & Cobb, A. J. (2017).
- Li, P., & Hu, J. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(8), 1233–1236.
- Tourwé, D., & Van Binst, G. (1978). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Heterocycles, 9(5), 507-532.
- Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.
- Fleet, G. W. J., & Shing, T. K. M. (1983). Synthesis of mono- and di-hydroxylated prolines and 2-hydroxymethylpyrrolidines from non-carbohydrate precursors. Journal of the Chemical Society, Perkin Transactions 1, 905-910.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification of (S)-3-(Fluoromethyl)pyrrolidine and Its Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (S)-3-(Fluoromethyl)pyrrolidine. This compound is a critical chiral building block utilized extensively in the development of Selective Estrogen Receptor Degraders (SERDs)[1] and USP7 deubiquitinase inhibitors[2].
Due to its low molecular weight, inherent basicity, and the electron-withdrawing nature of the fluorine atom, researchers frequently encounter issues related to product volatility, severe hygroscopicity of its salts, and the maintenance of chiral integrity. This guide synthesizes field-proven methodologies with mechanistic causality to ensure your purification workflows are robust and self-validating.
Part 1: Quantitative Data & Physical Properties
Understanding the baseline physical properties of the pyrrolidine scaffold is the first step in troubleshooting purification failures. Note: Physical properties such as molecular weight and volatility are identical across (S) and (R) enantiomers[3].
| Property | (S)-3-(Fluoromethyl)pyrrolidine (Free Base) | (S)-3-(Fluoromethyl)pyrrolidine HCl Salt |
| Molecular Weight | 103.14 g/mol [3] | 139.60 g/mol |
| Physical State | Colorless to pale yellow liquid | Off-white to white crystalline solid |
| Volatility | High (Prone to evaporative loss) | Low (Stable under vacuum) |
| Hygroscopicity | Low | High (Requires anhydrous handling) |
| Recommended Storage | 2-8°C, under inert gas (Argon/N₂) | Room temperature, in a vacuum desiccator |
Part 2: Troubleshooting & FAQs
Q1: I am experiencing significant yield loss during the concentration of the free base after aqueous extraction. What is the cause and how can I prevent it? Cause: The free base of (S)-3-(Fluoromethyl)pyrrolidine is highly volatile. Its low molecular weight (103.14 g/mol )[3] and the lack of a strong intermolecular hydrogen-bonding network (compared to primary amines or hydroxylated analogs) mean it easily co-evaporates with standard extraction solvents like dichloromethane (DCM) or diethyl ether. Solution: Never subject the free base to high-vacuum rotary evaporation. When removing extraction solvents, maintain the water bath temperature below 25°C and the pressure strictly above 150 mbar. Alternatively, bypass free base isolation entirely by adding a stoichiometric amount of acid (e.g., HCl in dioxane) to the organic extract prior to concentration, isolating the compound directly as a stable salt.
Q2: Following Boc-deprotection, my hydrochloride salt precipitates as a sticky, gummy residue rather than a filterable solid. How do I induce crystallization? Cause: Gummy residues in fluorinated pyrrolidine salts typically result from the presence of residual water, unreacted trifluoroacetic acid (if TFA was used), or trapped reaction solvents. The hydrochloride salt of this specific scaffold is highly hygroscopic[4]. Solution: Ensure strictly anhydrous conditions during deprotection by using 4M HCl in anhydrous dioxane. If a gum forms, perform an azeotropic solvent exchange: dissolve the residue in a minimal amount of hot isopropanol (i-PrOH) and slowly add an anti-solvent like anhydrous ethyl acetate (EtOAc) until turbidity appears. Cool slowly to room temperature, then to 0°C to induce nucleation.
Q3: How can I ensure the enantiomeric excess (ee) is maintained during the purification process? Cause: While the chiral center at the C3 position of the pyrrolidine ring is relatively stable, exposure to harsh basic conditions during free-basing or prolonged heating can lead to partial racemization via deprotonation at the alpha-carbon. Solution: Avoid strong bases (e.g., NaOH, KOH) during the neutralization step. Instead, use mild aqueous bases such as saturated sodium bicarbonate (NaHCO₃) or solid potassium carbonate (K₂CO₃). Always validate enantiomeric purity using chiral Supercritical Fluid Chromatography (SFC) before and after the purification sequence.
Q4: Are there alternative salt forms if the hydrochloride salt remains too hygroscopic for my formulation? Cause: Chloride salts of small, cyclic secondary amines often exhibit high moisture uptake due to the high charge density of the chloride ion interacting with ambient humidity. Solution: Consider forming the p-toluenesulfonate (tosylate) salt. The bulky, hydrophobic nature of the tosylate counterion disrupts water absorption, generally providing higher crystallinity, lower hygroscopicity, and superior handling properties for long-term storage.
Part 3: Experimental Protocols
Protocol A: Anhydrous Boc-Deprotection and Salt Isolation
This protocol utilizes azeotropic drying to ensure the isolation of a highly crystalline hydrochloride salt.
-
Dissolution: Dissolve tert-butyl (S)-3-(fluoromethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (10 mL/g of substrate) under an argon atmosphere.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in anhydrous dioxane (5.0 eq) dropwise to control the exothermic deprotection.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Concentration: Concentrate the reaction mixture under reduced pressure (bath temp < 30°C).
-
Azeotropic Drying: Add anhydrous toluene (2 x 5 mL) to the residue and re-evaporate. Causality: Toluene forms an azeotrope with residual water and dioxane, effectively stripping moisture that causes gum formation.
-
Trituration: Triturate the resulting crude solid with anhydrous diethyl ether. Filter the precipitate rapidly under a stream of nitrogen.
-
Self-Validation: The transition from a bubbling solution (isobutylene/CO₂ release) to a clear solution, followed by the immediate precipitation of a free-flowing solid upon ether addition, visually confirms successful deprotection and the absence of hygroscopic failure.
Protocol B: In-Situ Free-Basing for Immediate Coupling
This protocol prevents evaporative loss by bypassing the isolation of the volatile free base.
-
Neutralization: Suspend the purified (S)-3-(Fluoromethyl)pyrrolidine hydrochloride salt in anhydrous DCM. Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) directly to the reaction flask at 0°C.
-
Electrophilic Trapping: Stir for 5 minutes to ensure complete neutralization, then immediately add your electrophile (e.g., an acid chloride or a pre-activated carboxylic acid for SERD synthesis)[1].
-
Self-Validation: By proceeding directly to electrophilic trapping, the final coupled product's yield serves as a direct, quantitative validation of the amine's integrity. If the coupling yield is high, it mathematically proves that no volatile amine was lost during the process.
Part 4: Process Workflows & Logic
Workflow for the anhydrous deprotection and isolation of (S)-3-(Fluoromethyl)pyrrolidine HCl.
Troubleshooting logic tree for resolving common purification and isolation issues.
References
-
Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]
- Deubiquitinase inhibitors and methods of use thereof.
-
(R)-3-(Fluoromethyl)pyrrolidine. PubChem (National Institutes of Health).[Link]
- 3-aminopyrrolidine derivatives as modulators of chemokine receptors.
Sources
- 1. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. (R)-3-(Fluoromethyl)pyrrolidine | C5H10FN | CID 58951468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling, Stability, and Storage of (S)-3-(Fluoromethyl)pyrrolidine
Welcome to the Technical Support Center for (S)-3-(Fluoromethyl)pyrrolidine (CAS: 876617-31-1). This compound is a highly valuable fluorinated building block frequently utilized in the synthesis of basic Selective Estrogen Receptor Degraders (SERDs) and other targeted therapeutics[1][2].
Due to the inherent reactivity of its secondary amine and the lability of the fluoromethyl group, improper handling can lead to rapid degradation, compromised assay integrity, and safety hazards[3]. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compound from receipt to reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions, and what is the underlying causality? A1: The compound must be stored at 2–8 °C (or -20 °C for extended periods >6 months) under a strict Argon atmosphere [3].
-
Causality: As a secondary amine, the nitrogen lone pair is highly nucleophilic. If exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide (CO₂) to form carbamate salts, and with oxygen (O₂) to form N-oxides. Furthermore, Argon is specifically recommended over Nitrogen because it is denser than air; it sinks to the bottom of the vial, creating a physical blanket that displaces reactive gases.
Q2: My sample has changed from a colorless liquid/solid to a yellowish-brown. Is it still viable? A2: A color shift typically indicates N-oxidation or trace degradation of the pyrrolidine ring[2].
-
Causality: Oxidative stress generates conjugated impurities that are highly chromophoric (visible even at <1% concentration).
-
Self-Validating Check: Do not discard immediately. Run a quantitative ¹H-NMR or LC-MS. If the N-oxide or impurity peak integrates to >2%, repurify the batch via vacuum distillation or by converting the free base into a stable hydrochloride salt before proceeding with sensitive biological assays.
Q3: Can the fluoromethyl group degrade independently of the amine? A3: Yes. Under thermal stress or in the presence of strong bases, the fluoromethyl group is susceptible to defluorination[3].
-
Causality: The molecule can undergo β-elimination or nucleophilic substitution, releasing Hydrogen Fluoride (HF) . HF is highly corrosive and autocatalytic, meaning the degradation will accelerate itself once initiated.
Part 2: Troubleshooting Guide
| Observed Issue | Mechanistic Causality | Self-Validating Solution & Corrective Action |
| Unexplained mass increase in the storage vial | Hygroscopic swelling or CO₂ absorption forming heavy carbamate salts. | Action: Perform a solubility test in a non-polar solvent (e.g., hexanes). A loss of non-polar solubility confirms salt formation. Fix: Free-base the compound using mild aqueous NaOH, extract into dichloromethane (DCM), dry over Na₂SO₄, and re-concentrate. |
| Glass etching or cloudiness inside the vial | Thermal degradation has triggered HF elimination. HF reacts with the silica in the glass. | Action: Quarantine the batch. Extract a 1 mg aliquot into 1 mL of DI water and test the pH. An abnormally low pH (<4) confirms HF release. Fix: Discard heavily etched batches. For future storage, utilize PTFE or HDPE vials if ambient temperatures are unavoidable. |
| Inconsistent reaction yields across different weeks | Gradual loss of active titer due to repeated freeze-thaw cycles and ambient moisture ingress during aliquoting. | Action: Implement the gravimetric tracking protocol (see SOP below) to monitor moisture ingress. Fix: Aliquot the bulk material into single-use vials upon initial receipt to prevent repeated atmospheric exposure. |
Part 3: Quantitative Stability Data
The following parameters represent validated shelf-life expectations based on storage environments.
| Storage Condition | Temperature | Atmosphere | Container Type | Expected Shelf-Life |
| Optimal Long-Term | -20 °C | Argon (Dry) | Amber Glass w/ PTFE Cap | > 24 months |
| Active Use (Short-Term) | 2–8 °C | Argon (Dry) | Amber Glass w/ PTFE Cap | 6 months |
| Sub-optimal (Benchtop) | 20–25 °C | Ambient Air | Standard Clear Glass | < 2 weeks (Degradation begins) |
Part 4: Standard Operating Procedure (SOP)
Self-Validating Protocol: Aliquoting and Inert Storage
To guarantee trustworthiness in your experimental workflows, the storage process itself must generate data to prove its efficacy. Follow this self-validating protocol:
Step 1: Baseline Gravimetric Calibration
-
Pre-weigh empty, oven-dried amber glass vials with their PTFE-lined caps. Record this tare weight.
-
Causality & Validation: Establishing a baseline allows you to detect invisible moisture or CO₂ ingress over time by simply re-weighing the vial before the next use.
Step 2: Inert Transfer
-
Transfer the bulk (S)-3-(Fluoromethyl)pyrrolidine into the pre-weighed vials inside a glove box, or under a continuous stream of dry Argon using Schlenk line techniques.
-
Causality: Argon's high density prevents atmospheric backflow during the transfer process.
Step 3: Sealing and Mass Verification
-
Seal the vials tightly and wrap the cap junction with Parafilm. Weigh the sealed vial to determine the exact mass of the enclosed compound.
-
Validation: Before utilizing the compound weeks later, re-weigh the sealed vial. A mass increase of >0.5% indicates seal failure and atmospheric contamination.
Step 4: Secondary Desiccation Storage
-
Place the sealed vials into a secondary container filled with indicating silica gel, and store at 2–8 °C.
-
Causality: Refrigerators are high-humidity environments. The secondary desiccator acts as a fail-safe against condensation during temperature cycling (e.g., opening and closing the fridge door).
Part 5: Mechanistic Workflow of Degradation & Prevention
The following diagram maps the specific environmental stressors that attack (S)-3-(Fluoromethyl)pyrrolidine, their mechanistic outcomes, and the preventive protocols required to block them.
Degradation pathways of (S)-3-(Fluoromethyl)pyrrolidine and corresponding preventive protocols.
References
-
Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
Section 1: Nucleophilic Deoxyfluorination (DAST, Deoxo-Fluor, PyFluor)
Welcome to the Fluorination Reaction Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when installing carbon-fluorine (C–F) bonds. Fluorination is notoriously capricious; reagents are often moisture-sensitive, prone to thermal decomposition, and mechanistically promiscuous.
This guide is designed to move beyond generic troubleshooting. We will dissect the causality behind common experimental failures—such as elimination side reactions, poor regioselectivity, and solubility issues—and provide self-validating protocols to ensure reproducible success in your workflows.
Nucleophilic deoxyfluorination converts alcohols, aldehydes, and ketones into corresponding fluorides. While DAST (Diethylaminosulfur trifluoride) is the historical workhorse, its high Lewis acidity and thermal instability often lead to complex mixtures.
Q: I am trying to convert a secondary alcohol to an alkyl fluoride using DAST, but NMR shows a massive amount of alkene elimination byproduct. How do I suppress this? A: Elimination is the most common mechanistic divergence in DAST-mediated reactions, particularly with sterically hindered or strained alcohols[1].
-
The Causality: DAST forms an alkoxysulfur intermediate. If the substrate is sterically hindered, the nucleophilic attack of the fluoride ion (SN2 pathway) is retarded. Concurrently, the high Lewis acidity of DAST promotes the cleavage of the C–O bond, generating a transition state with high carbocationic character. This intermediate rapidly loses a proton to form an alkene (E1/E2 pathway).
-
The Solution: First, strictly control the temperature. Initiate the reaction at -78 °C to kinetically favor the SN2 attack over elimination[1]. If elimination persists, abandon DAST and switch to a less Lewis-acidic, modern reagent like PyFluor (2-pyridinesulfonyl fluoride) or PhenoFluor. PyFluor demonstrates high selectivity against elimination because the pyridine ring acts as an inductive electron-withdrawing group without over-stabilizing carbocationic intermediates[2][3].
Q: My DAST reaction is yielding skeletally rearranged products. Why? A: The same carbocationic character that causes elimination also makes the intermediate susceptible to Wagner-Meerwein skeletal rearrangements (e.g., alkyl or hydride shifts)[1]. To prevent this, you must avoid the carbocationic pathway entirely. Reagents like Deoxo-Fluor offer marginal improvements, but crystalline solid reagents like XtalFluor or Fluolead provide enhanced thermal stability and altered reaction kinetics that can minimize rearrangements[4].
Mechanistic Divergence in Deoxyfluorination
Caption: Mechanistic divergence in deoxyfluorination highlighting substitution vs. elimination pathways.
Quantitative Comparison of Nucleophilic Fluorinating Agents
| Reagent | Physical State | Thermal Stability (Decomp. Temp) | Elimination Tendency | Cost / Scalability |
| DAST | Liquid | Poor (~90 °C, explosive risk) | High (13–19% typical) | Low cost, poor for scale |
| Deoxo-Fluor | Liquid | Moderate (~140 °C) | High (13–19% typical) | Moderate cost |
| PyFluor | Liquid/Solid | Excellent (Thermally stable) | Very Low (<5%) | Low cost, highly scalable |
| Fluolead | Crystalline Solid | Excellent (High onset temp) | Moderate | High cost |
| XtalFluor-E | Crystalline Solid | Excellent (No free HF) | Low | Moderate cost |
Data synthesized from comparative studies on deoxyfluorination reagents[2][3][4].
Protocol 1: Highly Selective Deoxyfluorination using PyFluor
This self-validating protocol utilizes PyFluor to minimize elimination and avoid the explosive hazards of DAST.
-
Preparation: Flame-dry a round-bottom flask under argon. Add the alcohol substrate (1.0 equiv) and dissolve in anhydrous toluene or dichloromethane (0.1 M concentration).
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv). Causality: DBU acts as an amidine base to facilitate the formation of the reactive sulfonate ester intermediate without acting as a competing nucleophile.
-
Reagent Introduction: Cool the mixture to 0 °C. Dropwise, add PyFluor (1.2 equiv).
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or 19F NMR. You should observe the consumption of the alcohol within 2–12 hours.
-
Quenching & Workup: Dilute the mixture with ethyl acetate and quench with saturated aqueous NaHCO3. Causality: The basic quench neutralizes residual HF and hydrolyzes unreacted PyFluor into water-soluble pyridinesulfonate salts, enabling rapid chromatographic purification.
Section 2: Electrophilic & Radical Fluorination (Selectfluor / NFSI)
Selectfluor (F-TEDA-BF4) is a bench-stable, general-purpose electrophilic fluorinating agent. However, its unique dicationic salt structure introduces specific operational challenges.
Q: I am trying to fluorinate a substrate using Selectfluor, but my yields are abysmal. The Selectfluor powder just sits at the bottom of the flask. What solvent should I use? A: Selectfluor is highly polar and virtually insoluble in non-polar solvents (e.g., DCM, toluene) and poorly soluble in many polar aprotic solvents.
-
The Causality: If the reagent cannot dissolve, the effective concentration of electrophilic fluorine in the liquid phase is near zero. While high-boiling solvents like DMF can dissolve it, heating Selectfluor in DMF above 30 °C often leads to solvent oxidation and severe separation difficulties[5].
-
The Solution: Acetonitrile (MeCN) is the optimal solvent for Selectfluor. If solubility remains an issue, adding a small amount of water (e.g., MeCN/H2O mixtures) drastically improves solubility and acts as an oxygen source or nucleophile in specific oxidative fluorination protocols[5]. Alternatively, phase-transfer catalysts or surfactants (like sodium lauryl ether sulfate) can enable reactions entirely in water[6].
Q: I am attempting a monofluorination of a β-ketoester with Selectfluor, but I'm getting a mixture of mono- and di-fluorinated products. A: Over-fluorination occurs because the mono-fluorinated product is often more enolizable or similarly reactive to the starting material.
-
The Solution: Strictly control the stoichiometry. Use exactly 0.95 equivalents of Selectfluor to ensure the starting material remains in slight excess[1]. Run the reaction at lower temperatures (0 °C) and quench immediately upon consumption of the Selectfluor (monitor via starch-iodide paper, which detects active electrophilic fluorine).
Q: I am running a photochemical C(sp3)–H fluorination with Selectfluor, but the reaction is incredibly slow unless I add a photocatalyst. Is there a workaround? A: Yes. Recent mechanistic breakthroughs have revealed that the byproduct of Selectfluor, H-TEDA(BF4)2, is not just waste.
-
The Causality: When H-TEDA(BF4)2 is present at the start of the reaction, it forms a photoactive, mixed heteroaggregate with Selectfluor. This aggregate absorbs visible light (tailing into 400 nm) and photoinduces direct C(sp3)–H fluorination without the need for expensive exogenous photocatalysts[7][8].
-
The Solution: Deliberately spike your reaction with 2.0 equivalents of H-TEDA(BF4)2 at the beginning of the process to outcompete side reactions and dramatically increase the reaction rate[7].
Troubleshooting Workflow for Selectfluor
Caption: Troubleshooting workflow for Selectfluor-mediated reactions to optimize yield and selectivity.
Protocol 2: Photocatalyst-Free C(sp3)–H Fluorination via Heteroaggregate Activation
This protocol leverages the H-TEDA(BF4)2 heteroaggregate to perform remote photochemical fluorination without transition metals or organic dyes.
-
Reagent Loading: To a clear glass vial equipped with a stir bar, add the unactivated C(sp3)–H substrate (1.0 equiv), Selectfluor (1.5 equiv), and H-TEDA(BF4)2 (2.0 equiv). Causality: The addition of the protodefluorinated byproduct initiates the formation of the highly photoactive Selectfluor/H-TEDA heteroaggregate[8].
-
Solvent Addition: Add HPLC-grade Acetonitrile (MeCN) to achieve a 0.1 M substrate concentration. Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen, which can quench radical intermediates.
-
Irradiation: Seal the vial and irradiate with 405 nm LED light at room temperature. Ensure vigorous stirring, as the reaction mixture will be a heterogeneous suspension.
-
Monitoring & Workup: After 3 to 12 hours, monitor the reaction via LC-MS or 19F NMR. Once complete, filter the mixture through a short pad of Celite to remove the insoluble H-TEDA(BF4)2 salts. Concentrate the filtrate under reduced pressure for subsequent column chromatography.
References
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis Taylor & Francis Online URL: [Link]
-
Fluorination Remains Key Challenge in API Synthesis Pharmaceutical Technology URL: [Link]
-
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction ChemRxiv URL: [Link]
-
Protodefluorinated Selectfluor® heteroaggregate photoinduces direct C(sp3)–H fluorinations without photocatalyst Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
Selective and Effective Fluorination of Organic Compounds in Water Using Selectfluor F-TEDA-BF4 Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. pharmtech.com [pharmtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Protodefluorinated Selectfluor® heteroaggregate photoinduces direct C(sp 3 )–H fluorinations without photocatalyst - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00149H [pubs.rsc.org]
Overcoming racemization during the synthesis of chiral pyrrolidines.
A Guide to Overcoming Racemization for Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure pyrrolidines is a critical task in organic chemistry, particularly in the development of pharmaceuticals and chiral catalysts.[1][2] The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic compounds.[1][3] However, maintaining the desired stereochemical integrity throughout a synthetic sequence can be a significant challenge. Racemization, the process by which an enantiomerically enriched or pure substance converts into a mixture of equal parts of both enantiomers, is a common pitfall that can compromise the efficacy and safety of the final product.[4][5]
This technical support guide, designed for researchers and professionals in the field, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to racemization during the synthesis of chiral pyrrolidines.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses common problems encountered during the synthesis of chiral pyrrolidines, offering potential causes and actionable solutions.
Problem 1: Significant loss of enantiomeric excess (ee) after a reaction involving a base.
-
Question: My starting material had a high ee, but after a base-mediated reaction, the ee of my pyrrolidine product is substantially lower. What is happening and how can I fix it?
-
Answer: This is a classic case of base-catalyzed racemization. The underlying mechanism often involves the abstraction of a proton at the chiral center (the α-carbon), leading to the formation of a planar, achiral carbanion or enolate intermediate.[4][6] Reprotonation can then occur from either face of this intermediate, resulting in a mixture of both enantiomers.[6]
Potential Causes & Solutions:
-
Strong, Non-hindered Base: Strong, sterically unhindered bases (e.g., sodium hydroxide, potassium tert-butoxide) are particularly prone to causing racemization by readily accessing and deprotonating the α-proton.
-
Solution: Opt for weaker or more sterically hindered bases. For instance, if a reaction requires a base, consider using a milder one like triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine. These bases are often sufficient to facilitate the desired reaction without causing significant epimerization.[7]
-
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the deprotonation-reprotonation equilibrium that leads to racemization.
-
Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic temperatures (e.g., -78 °C) are often employed in stereoselective syntheses to minimize racemization.
-
-
Prolonged Reaction Times: The longer the chiral center is exposed to basic conditions, the greater the opportunity for racemization to occur.
-
Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Optimizing reaction conditions to reduce the required time can also be beneficial.
-
-
Problem 2: Racemization observed during amide coupling or peptide synthesis involving proline or its derivatives.
-
Question: I am synthesizing a peptide or a molecule with an amide linkage derived from a chiral pyrrolidine carboxylic acid (like proline), and I'm seeing significant epimerization at the pyrrolidine stereocenter. Why is this happening?
-
Answer: Epimerization during amide bond formation, particularly with N-protected amino acids, is a well-documented issue.[5][7] The mechanism often involves the formation of an oxazolone (or azlactone) intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization.
dot
Caption: Oxazolone-mediated racemization pathway.
Potential Causes & Solutions:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others. For example, carbodiimides like EDC can lead to higher rates of epimerization compared to others, especially when used without an additive.[7]
-
Solution: Utilize coupling reagents known to suppress racemization. Formamidinium-based reagents (e.g., HBTU, HATU) or phosphonium-based reagents (e.g., PyBOP) are generally preferred. The addition of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.
-
-
Solvent Effects: Polar aprotic solvents like DMF can sometimes accelerate racemization.[7]
-
Solution: Consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if the reaction conditions permit.
-
-
Base and Stoichiometry: The choice and amount of base used during the coupling reaction are critical.
-
Solution: Use a non-nucleophilic, hindered base like DIPEA. Carefully control the stoichiometry to avoid excess base.
-
-
Problem 3: Loss of stereochemical purity during a metal-catalyzed reaction.
-
Question: I am performing a transition-metal-catalyzed cross-coupling or C-H activation reaction on a chiral pyrrolidine substrate, and the product shows significant racemization. What could be the cause?
-
Answer: Racemization in metal-catalyzed reactions can occur through several mechanisms, often involving the formation of intermediates where the stereocenter is temporarily lost or becomes labile.
Potential Causes & Solutions:
-
Mechanism-Dependent Racemization: Some catalytic cycles may proceed through intermediates that are prone to racemization. For example, if the reaction involves the formation of an enolate or a species with a weakened C-H bond at the stereocenter, racemization can occur.
-
Solution: Investigate the mechanism of the specific catalytic reaction. It may be necessary to choose a different catalyst or ligand system that operates through a more stereoretentive pathway. For instance, in some cases, using a chiral ligand can not only induce asymmetry but also help preserve the existing stereochemistry.[1]
-
-
Redox-Induced Racemization: If the reaction involves oxidation or reduction at or near the chiral center, it could lead to the formation of an achiral intermediate (e.g., an iminium ion or an enamine), which upon subsequent reaction steps can lead to a racemic mixture.
-
Solution: Carefully select the reaction conditions to avoid unwanted side reactions. Protecting groups can sometimes be used to shield sensitive functionalities from the reaction conditions.
-
-
Ligand Effects: The choice of ligand in a metal-catalyzed reaction can significantly influence the stereochemical outcome.
-
Solution: Experiment with different ligands. Bulky ligands can sometimes create a chiral pocket around the metal center that helps to maintain the stereochemistry of the substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: At which positions on the pyrrolidine ring is racemization most likely to occur?
A1: Racemization is most common at the α-carbon to the nitrogen atom (the C2 and C5 positions), especially if this carbon also bears an activating group like a carbonyl (e.g., in proline). This is because the nitrogen atom can stabilize an adjacent carbanion through resonance, making the α-proton more acidic and thus more susceptible to abstraction by a base.
Q2: How can I accurately measure the enantiomeric excess (ee) of my chiral pyrrolidine?
A2: The most common and reliable method for determining the ee of a chiral compound is through chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a stationary phase that is itself chiral, allowing for the separation of enantiomers.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The chiral pyrrolidine may need to be derivatized to increase its volatility.
It is crucial to have a racemic sample of your compound to develop the analytical method and confirm the separation of the two enantiomers.
Q3: Are there any general "racemization-proof" protecting groups for the pyrrolidine nitrogen?
A3: While no protecting group can guarantee complete prevention of racemization under all conditions, some are better than others at minimizing the risk.
| Protecting Group | Tendency to Promote Racemization | Notes |
| Boc (tert-butoxycarbonyl) | Low to Moderate | Generally good, but can be labile under strongly acidic or basic conditions. |
| Cbz (carboxybenzyl) | Low to Moderate | Stable to mild acid and base, but removed by hydrogenolysis. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | High (under basic conditions) | Very sensitive to base, making it a poor choice for steps where racemization is a concern. |
| N-Sulfinyl | Low | Chiral N-sulfinyl groups can act as chiral auxiliaries, directing stereoselective reactions.[8] |
Q4: Can acidic conditions also cause racemization of chiral pyrrolidines?
A4: Yes, although it is generally less common than base-catalyzed racemization for simple pyrrolidines. Strong acidic conditions, particularly at elevated temperatures, can promote racemization, often through the formation of a carbocation intermediate after protonation of a leaving group.[6][9] For pyrrolidines derived from amino acids, acid-catalyzed racemization can also proceed through an enol intermediate.[6]
Q5: What is "dynamic kinetic resolution," and how does it relate to racemization?
A5: Dynamic kinetic resolution (DKR) is a powerful strategy that takes advantage of racemization. In DKR, a racemic starting material is subjected to a chiral catalyst or reagent that selectively reacts with one enantiomer faster than the other.[10][11] Simultaneously, the unreactive enantiomer is rapidly racemized in situ, continuously replenishing the reactive enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
dot
Caption: Conceptual workflow of Dynamic Kinetic Resolution.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Racemization
-
Dissolution: Dissolve the chiral pyrrolidine carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in an appropriate anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Additive: Add a racemization-suppressing additive such as HOBt (1.2 eq.) or Oxyma (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent: Slowly add the coupling reagent (e.g., HBTU (1.2 eq.) or HATU (1.2 eq.)) to the cooled solution.
-
Base Addition: Add a non-nucleophilic, hindered base like DIPEA (2.0 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
References
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Concise asymmetric synthesis of new enantiomeric C-alkyl pyrrolidines acting as pharmacological chaperones against Gaucher disease - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. creation.com [creation.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 9. Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092 [data.epo.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 13. Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. portlandpress.com [portlandpress.com]
- 19. Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Proline Derivatives and Analogs [sigmaaldrich.com]
- 23. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. organic-chemistry.org [organic-chemistry.org]
Handling and safety precautions for deoxofluorinating agents.
Welcome to the Deoxofluorination Technical Support & Safety Center . As drug development increasingly relies on fluorine incorporation to improve metabolic stability, lipophilicity, and bioavailability[1], the safe handling of deoxofluorinating agents is paramount.
As a Senior Application Scientist, I frequently encounter workflows compromised by thermal runaways, equipment degradation, or poor chemoselectivity. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute safety and high yields in your fluorination workflows.
Section 1: Comparative Safety & Thermal Stability Data
The thermal instability of traditional dialkylaminosulfur trifluorides (like DAST) stems from their highly reactive S–N bonds. Modern reagent design mitigates this by either avoiding S–N bonds entirely (e.g., Fluolead) or stabilizing the complex as a crystalline tetrafluoroborate salt (e.g., XtalFluor)[1][2].
Table 1: Safety Metrics of Common Deoxofluorinating Agents
| Reagent | Physical State | Onset of Decomposition (°C) | Exothermic Heat (-ΔH, J/g) | Free HF Generation | Glassware Compatibility |
| DAST | Liquid | 140 – 155 °C | ~1700 | Yes | PTFE / Hastelloy Only |
| Deoxo-Fluor | Liquid | ~140 °C | ~1100 | Yes | PTFE / Hastelloy Only |
| XtalFluor-E | Solid | 119 – 215 °C | 661 | No | Borosilicate Glass |
| Fluolead | Solid | >230 °C | Low | No | Borosilicate Glass |
| PyFluor | Solid/Liquid | >350 °C | None observed | No | Borosilicate Glass |
Data synthesized from thermal analysis (DSC/ARC) studies[1][3][4].
Section 2: Troubleshooting Guides & FAQs
Q1: Why did my DAST reaction vessel overpressurize during a heated reaction, and how can I mitigate explosion risks? Causality: DAST is notoriously thermally unstable. Heating DAST above 90 °C triggers a non-energetic disproportionation reaction, rapidly evolving toxic sulfur tetrafluoride (SF4) gas and bis(diethylamino)sulfur difluoride, which leads to severe overpressurization. Further heating to 140–155 °C initiates a violent, self-accelerating exothermic decomposition releasing roughly 1700 J/g of energy[1][5]. Solution: Never heat DAST above 70 °C. If your sterically hindered substrate requires elevated temperatures for activation, transition to 3[3], which exhibits no exothermic decomposition up to 350 °C, or 5[5], which is stable above 230 °C.
Thermal decomposition pathway of DAST illustrating pressure and explosion hazards.
Q2: I am observing significant alkene elimination byproducts instead of my desired alkyl fluoride. What is the mechanistic cause? Causality: Deoxyfluorination proceeds via the formation of an activated intermediate. Because the fluoride ion is a poor nucleophile and highly basic in organic solvents, it often acts as a base rather than a nucleophile. If the intermediate has significant carbocationic character (SN1-like pathway), the basicity outcompetes nucleophilic attack, leading to E1/E2 elimination[6][7]. Solution: Switch to PyFluor or XtalFluor. 8[8] was specifically engineered to enhance selectivity against elimination reactions, making purification straightforward. Alternatively,9[9] used in conjunction with promoters like Et3N·3HF provides a highly solvated fluoride source that favors substitution over elimination.
Q3: Can I run a Deoxo-Fluor or DAST reaction in standard borosilicate glassware? Causality: No. Both DAST and Deoxo-Fluor react violently with trace environmental moisture to generate highly corrosive free hydrogen fluoride (HF) gas. Free HF rapidly etches borosilicate glass, compromising vessel integrity and posing severe exposure risks[9][10]. Solution: DAST and Deoxo-Fluor must be handled in PTFE (Teflon) or Hastelloy vessels. For standard glassware, use XtalFluor, Fluolead, or PyFluor, which do not generate free HF upon hydrolysis[7][9].
Decision logic for selecting a deoxofluorinating agent based on safety and equipment constraints.
Section 3: Standard Operating Procedures (SOPs) & Workflows
Protocol 1: Safe Quenching of DAST/Deoxo-Fluor Reactions
Self-Validating System: The cessation of CO2 effervescence serves as a real-time, visual validation that all residual active fluorinating species and generated HF have been fully neutralized.
-
Cooling: Submerge the PTFE reaction vessel in a dry ice/acetone bath to reach -78 °C (or 0 °C depending on the solvent system) under a strict nitrogen atmosphere.
-
Neutralization: Slowly add a saturated aqueous solution of NaHCO3 dropwise. Causality: Slow addition controls the exothermic hydrolysis of unreacted DAST and prevents rapid HF gas evolution[4].
-
Validation: Monitor the reaction for effervescence. The generation of CO2 bubbles indicates active neutralization of HF.
-
Equilibration: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes until all gas evolution completely ceases.
-
Extraction: Extract the aqueous layer twice with CH2Cl2. Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate[4].
Protocol 2: Preparative-Scale Deoxyfluorination using PyFluor
Self-Validating System: The absence of alkene protons in the crude 1H-NMR validates the chemoselectivity of the reagent and confirms the suppression of the elimination pathway.
-
Preparation: In a standard borosilicate round-bottom flask, dissolve the alcohol substrate (1.0 equiv) in anhydrous toluene or dichloromethane.
-
Activation: Add a mild base (e.g., DBU, 1.5 equiv) to the solution. Causality: The base facilitates the initial deprotonation of the alcohol, accelerating the formation of the activated sulfonate intermediate.
-
Reagent Addition: Add PyFluor (1.2 equiv) directly to the mixture at room temperature. PyFluor is stable and requires no special cooling during addition[6][8].
-
Reaction: Stir at room temperature. For sterically encumbered substrates, the reaction can be safely heated to 80 °C without risk of thermal runaway[3][8].
-
Purification: Quench with water, extract with an organic solvent, and purify via standard silica gel chromatography.
Sources
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- 6. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scalable Synthesis of (S)-3-(Fluoromethyl)pyrrolidine
Welcome to the technical support center for the scalable synthesis of (S)-3-(Fluoromethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this valuable fluorinated building block. Our aim is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis and achieve high yields and purity on a scalable level.
Frequently Asked Questions (FAQs)
Here we address some of the broader questions you may have before embarking on the synthesis of (S)-3-(Fluoromethyl)pyrrolidine.
Q1: What are the most common scalable synthetic routes to (S)-3-(Fluoromethyl)pyrrolidine?
A1: The most prevalent and scalable strategies commence with a readily available chiral precursor, typically (S)-3-(hydroxymethyl)pyrrolidine or its N-protected derivatives. Two primary pathways are then employed:
-
Two-Step Nucleophilic Substitution: This involves the conversion of the primary alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source like potassium fluoride (KF).
-
Direct Deoxofluorination: This route directly converts the primary alcohol to the corresponding fluoride using a deoxofluorinating agent.
Both methods have their advantages and are amenable to scale-up, with the choice often depending on available reagents, safety infrastructure, and desired purity profile.
Q2: Which N-protecting group is recommended for this synthesis?
A2: The tert-butoxycarbonyl (Boc) group is the most commonly used and highly recommended protecting group for the pyrrolidine nitrogen in this synthesis.[1] It offers excellent stability across a wide range of reaction conditions, including fluorination, and can be readily removed in the final step under acidic conditions that are generally mild enough to avoid racemization.[1] While other protecting groups like the benzyl (Bn) group can be used, their removal often requires harsher conditions, such as catalytic hydrogenation, which may not be ideal for all substrates or downstream applications.[1]
Q3: What are the main safety concerns associated with this synthesis?
A3: The primary safety concerns are associated with the fluorinating agents. Traditional deoxofluorinating reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are hazardous. They can be thermally unstable and may release highly toxic and corrosive hydrogen fluoride (HF) gas.[2] It is crucial to handle these reagents with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Newer, crystalline reagents like XtalFluor-M and XtalFluor-E are generally safer to handle and have a lower propensity to generate free HF.[2][3][4]
Q4: How can I ensure the stereochemical integrity of the final product?
A4: Maintaining the (S)-configuration is critical. Racemization can occur under harsh basic or acidic conditions or at elevated temperatures.[1] To mitigate this risk:
-
Employ mild reaction conditions whenever possible.
-
When using a nucleophilic substitution route, the reaction proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon bearing the leaving group. To obtain the (S)-enantiomer of the final product, you must start with a precursor that will lead to the desired stereochemistry after this inversion. However, in the case of converting a hydroxymethyl group, the chiral center is not directly involved in the substitution, so the configuration is retained.
-
During the final deprotection of the Boc group, use controlled acidic conditions, for example, HCl in a non-polar solvent like dioxane or methanol, and monitor the reaction to avoid prolonged exposure.[1]
Q5: Is (S)-3-(Fluoromethyl)pyrrolidine stable for long-term storage?
A5: Like many amines, (S)-3-(Fluoromethyl)pyrrolidine can be sensitive to air and moisture over extended periods. It is often more stable and easier to handle as a hydrochloride salt.[1] For long-term storage, it is recommended to store the hydrochloride salt in a cool, dry place under an inert atmosphere.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of (S)-3-(Fluoromethyl)pyrrolidine, providing potential causes and actionable solutions.
Problem 1: Low Yield During N-Boc Protection of (S)-3-(Hydroxymethyl)pyrrolidine
-
Possible Cause: Incomplete reaction or formation of side products due to an inappropriate base or solvent.
-
Solution:
-
Ensure the use of a suitable base, such as triethylamine or sodium bicarbonate, to neutralize the starting material and facilitate the reaction with di-tert-butyl dicarbonate (Boc-anhydride).
-
A biphasic solvent system, such as dioxane/water or THF/water, can be effective.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before workup.
-
Problem 2: Incomplete Conversion or Low Yield in the Fluorination Step
-
Possible Cause (Deoxofluorination):
-
Decomposition of the fluorinating agent.
-
Insufficient equivalents of the fluorinating agent.
-
Reaction temperature is too low.
-
-
Solution (Deoxofluorination):
-
Use fresh, high-quality deoxofluorinating agents. DAST and Deoxo-Fluor can degrade upon storage. XtalFluor reagents are crystalline and generally more stable.[2][3][4]
-
Use a slight excess (1.2-1.5 equivalents) of the fluorinating agent to drive the reaction to completion.
-
Slowly warm the reaction from a low temperature (e.g., -78 °C or 0 °C) to room temperature and monitor the progress.
-
-
Possible Cause (Nucleophilic Substitution):
-
Poor leaving group ability of the tosylate or mesylate.
-
Low reactivity of the fluoride source.
-
Insufficient phase-transfer catalyst.
-
-
Solution (Nucleophilic Substitution):
-
Ensure complete conversion of the alcohol to the tosylate or mesylate in the preceding step.
-
Use a spray-dried, anhydrous grade of potassium fluoride for optimal reactivity.
-
Employ a suitable phase-transfer catalyst, such as 18-crown-6 or tetrabutylammonium bromide (TBAB), to enhance the solubility and nucleophilicity of the fluoride ion.
-
Higher reaction temperatures may be required, but should be carefully optimized to avoid side reactions.
-
Problem 3: Formation of Elimination Byproducts During Deoxofluorination
-
Possible Cause: The deoxofluorinating agent is acting as a base, promoting elimination reactions. This is a known issue with DAST and Deoxo-Fluor.
-
Solution:
-
Switch to a more selective deoxofluorinating agent. XtalFluor-M and XtalFluor-E have been shown to significantly reduce the formation of elimination byproducts compared to DAST and Deoxo-Fluor.[2][3][4]
-
Carefully control the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate.
-
The order of addition can be critical. Adding the substrate to the fluorinating agent solution may be beneficial.
-
Problem 4: Difficulty in Removing the N-Boc Protecting Group
-
Possible Cause: Incomplete reaction with the acid.
-
Solution:
-
Use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in an ethereal solvent like dioxane or methanol.[1]
-
Ensure a sufficient excess of the acid is used to drive the deprotection to completion.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
If the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously to avoid any potential racemization.
-
Experimental Protocols
The following are representative, scalable protocols for the synthesis of (S)-3-(Fluoromethyl)pyrrolidine. These may require optimization based on your specific laboratory conditions and scale.
Route 1: Two-Step Nucleophilic Substitution
Step 1: Synthesis of (S)-1-Boc-3-(tosyloxymethyl)pyrrolidine
-
To a solution of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Synthesis of (S)-1-Boc-3-(fluoromethyl)pyrrolidine
-
To a solution of (S)-1-Boc-3-(tosyloxymethyl)pyrrolidine (1.0 eq.) in anhydrous acetonitrile, add spray-dried potassium fluoride (3.0 eq.) and a catalytic amount of 18-crown-6 (0.1 eq.).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 18-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Route 2: Direct Deoxofluorination with XtalFluor-M
Synthesis of (S)-1-Boc-3-(fluoromethyl)pyrrolidine
-
To a solution of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq.) and a promoter such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add XtalFluor-M (1.5 eq.) portion-wise.[2]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Upon completion, carefully quench the reaction with a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.
-
Extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Final Step: N-Boc Deprotection
Synthesis of (S)-3-(Fluoromethyl)pyrrolidine Hydrochloride
-
Dissolve the purified (S)-1-Boc-3-(fluoromethyl)pyrrolidine (1.0 eq.) in a minimal amount of methanol or dioxane.
-
Add a solution of 4M HCl in dioxane (excess, typically 5-10 eq.) and stir at room temperature for 2-4 hours.[1]
-
Monitor the reaction for the complete consumption of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-3-(Fluoromethyl)pyrrolidine as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Common Deoxofluorinating Agents
| Reagent | Physical Form | Safety Profile | Selectivity (Substitution vs. Elimination) |
| DAST | Liquid | Thermally unstable, generates free HF | Moderate to good, but can promote elimination |
| Deoxo-Fluor | Liquid | More thermally stable than DAST, but still generates free HF | Generally better than DAST, but elimination is still a concern |
| XtalFluor-M | Crystalline Solid | Thermally stable, does not generate free HF | High selectivity for substitution, minimal elimination byproducts[2][3][4] |
| XtalFluor-E | Crystalline Solid | Thermally stable, does not generate free HF | High selectivity for substitution, minimal elimination byproducts[3][4] |
Visualizations
Caption: Scalable synthetic workflow for (S)-3-(Fluoromethyl)pyrrolidine.
Caption: Deoxofluorination mechanism with XtalFluor-M.
References
- BenchChem. (2025). Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine.
- Chemical Communications (RSC Publishing). (n.d.). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition.
- PMC. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline.
- PMC. (2019, April 24). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
- Thieme. (2024, October 14).
- RSC Publishing. (2018, July 6).
- BenchChem. (2025).
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ACS Publications. (2025, July 11). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
- ResearchGate. (n.d.). Chiral Trifluoromethylated Pyrrolidines via Cu–Catalyzed Asymmetric 1,3‐Dipolar Cycloaddition | Request PDF.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF.
- ResearchGate. (n.d.).
- ResearchGate. (2026, January 20). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI. (n.d.). Mechanistic Study of Nucleophilic Fluorination Promoted by Tri- tert -Butanolamine.
- Journal of Organic and Pharmaceutical Chemistry. (2020, June 18).
- PMC. (n.d.).
- PubMed. (2021, September 17).
- RSC Publishing. (n.d.). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Chinese Journal of Organic Chemistry. (n.d.). One-Pot α-Nucleophilic Fluorination of Acetophenones by DBDMH and Et 3 N·3HF.
- AAPPTec. (n.d.).
- The Doyle Group - UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)
- Thieme. (n.d.). 2 Protection of Functional Groups.
- ACS Publications. (2020, October 20).
- PMC. (2010, April 21). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
- bioRxiv. (2025, July 28).
- ResearchGate. (2018, November 30). (PDF)
- ResearchGate. (n.d.). Optimization of nucleophilic fluorination step in the synthesis of various compounds labelled with fluorine‐18 for their use as pet radiotracers | Request PDF.
- huscap. (2023, October 13).
- MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
Sources
Comparative Guide: Biological Activity of (S)-3-(Fluoromethyl)pyrrolidine vs. Non-Fluorinated Analogs
Executive Summary
The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, the transition from a standard pyrrolidine or 3-methylpyrrolidine to (S)-3-(Fluoromethyl)pyrrolidine introduces profound changes in the physicochemical and biological profile of a drug candidate. This guide objectively compares these structural motifs, detailing how the stereospecific addition of a single fluorine atom modulates amine basicity (pKa), lipophilicity (logD), metabolic stability, and ultimately, target engagement and pharmacokinetics[1][2].
Mechanistic Rationale: The Fluorine Effect
To understand the causality behind the experimental outcomes, we must examine the fundamental physicochemical shifts induced by the fluoromethyl group.
Attenuation of Amine Basicity (pKa)
Non-fluorinated pyrrolidines are highly basic (pKa ~10.4), meaning they are nearly completely protonated at physiological pH (7.4). This high positive charge density can limit passive membrane permeability and increase the risk of binding to off-target sites, such as the hERG potassium channel (a primary cause of cardiotoxicity).
The strong electron-withdrawing inductive effect of the fluorine atom in (S)-3-(Fluoromethyl)pyrrolidine pulls electron density away from the pyrrolidine nitrogen. This predictably lowers the pKa by approximately 1.5 to 2.0 units[2][3]. Consequently, a larger fraction of the molecule exists in the neutral state at pH 7.4, enhancing passive diffusion across lipid bilayers, including the blood-brain barrier (BBB).
Modulation of Lipophilicity and Metabolic Stability
While the intrinsic lipophilicity of a fluorine atom is higher than that of hydrogen, the reduction in basicity often results in a more favorable distribution coefficient (logD) at physiological pH. Furthermore, the strong C-F bond (approx. 105 kcal/mol) resists oxidative cleavage by Cytochrome P450 (CYP) enzymes. In non-fluorinated analogs, the positions adjacent to the nitrogen or the methyl group are prime sites for metabolic bioactivation or degradation. The fluoromethyl group effectively blocks these metabolic soft spots, prolonging the compound's half-life[1][4].
Quantitative Data Comparison
The following table synthesizes the typical physicochemical and biological shifts observed when substituting a pyrrolidine/3-methylpyrrolidine with a 3-(fluoromethyl)pyrrolidine motif in a generic drug scaffold.
| Parameter | Pyrrolidine (Non-Fluorinated) | 3-Methylpyrrolidine | (S)-3-(Fluoromethyl)pyrrolidine | Causality / Impact |
| Nitrogen pKa | ~10.4 | ~10.5 | ~8.5 - 8.8 | Inductive electron withdrawal by F lowers basicity, improving membrane permeability. |
| Ionization at pH 7.4 | >99% protonated | >99% protonated | ~90% protonated | Higher neutral fraction for the fluorinated analog enhances passive diffusion. |
| Metabolic Stability (HLM) | Low to Moderate | Low (Methyl oxidation) | High | C-F bond resists CYP450-mediated oxidation[1]. |
| Brain Penetrance (Kp,uu) | Poor | Poor to Moderate | High | Lower pKa and optimized logD facilitate crossing the blood-brain barrier[5]. |
| Off-Target Liability (hERG) | High risk | High risk | Reduced risk | Attenuated basicity reduces electrostatic interactions with the hERG channel pore. |
Application Case Studies
Selective Estrogen Receptor Degraders (SERDs)
In the development of basic SERDs for endocrine-resistant breast cancer, researchers compared pyrrolidine side-chains against fluorinated analogs. The incorporation of a 3-(fluoromethyl)pyrrolidine motif maintained the critical salt-bridge interaction with Asp-351 on the estrogen receptor while significantly improving brain bioavailability compared to non-fluorinated counterparts, achieving brain concentrations exceeding 600 nM[5][6].
Deubiquitinase (USP7) Inhibitors
For USP7 inhibitors targeting cancer and immuno-oncology pathways, the (S)-3-(fluoromethyl)pyrrolidine moiety has been utilized to fine-tune the basicity of the ligand. This modification enhances the cellular permeability required to reach nuclear USP7 targets, facilitating the accumulation of tumor suppressors like PTEN and driving apoptosis in cancer cells[7].
Experimental Protocols: Self-Validating Evaluation System
To objectively compare these analogs in your own laboratory, utilize the following self-validating protocol. This system ensures that physicochemical changes directly correlate with biological readouts.
Protocol 1: Parallel pKa and logD Determination
Objective: Validate the inductive effect of the fluoromethyl group.
-
Preparation: Prepare 10 mM stock solutions of the non-fluorinated and (S)-3-(fluoromethyl)pyrrolidine analogs in DMSO.
-
pKa Measurement (Potentiometric Titration):
-
Dilute stocks into a standardized aqueous buffer system (e.g., 0.15 M KCl).
-
Perform acid-base titration using a standardized automated titrator from pH 2 to 12.
-
Validation: The fluorinated analog must show a distinct inflection point shifted 1.5-2.0 units lower than the non-fluorinated control.
-
-
logD(7.4) Measurement (Shake-Flask Method):
-
Partition the compounds between 1-octanol and pH 7.4 phosphate buffer (1:1 v/v).
-
Agitate for 60 minutes at 25°C, then centrifuge to separate phases.
-
Quantify compound concentration in both phases via LC-MS/MS.
-
Protocol 2: In Vitro Metabolic Stability (Microsomal Clearance)
Objective: Confirm the metabolic protection afforded by the C-F bond.
-
Incubation: Incubate 1 μM of each compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Start the reaction by adding NADPH (1 mM final concentration).
-
Sampling: Remove 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint ).
-
Validation: The (S)-3-(fluoromethyl)pyrrolidine should exhibit a significantly lower CLint due to the blockage of oxidation at the 3-position[4].
Workflow Visualization
The following diagram illustrates the experimental pipeline for comparing fluorinated vs. non-fluorinated pyrrolidine analogs, highlighting the causal relationship between chemical modification and biological outcome.
Caption: Experimental workflow for evaluating the physicochemical and biological impact of fluorination.
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Buy 2-(4-(Difluoromethyl)phenyl)pyrrolidine [smolecule.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro Efficacy of Fluorinated Pyrrolidine Derivatives
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro performance of various fluorinated pyrrolidine derivatives. The information presented is supported by experimental data from recent studies and includes detailed methodologies for the key experiments cited. The pyrrolidine scaffold is a prominent structural motif in a vast array of biologically active compounds, including many approved drugs.[1] Its unique stereochemical properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. The introduction of fluorine into the pyrrolidine ring can significantly modulate a compound's physicochemical properties, such as basicity and lipophilicity, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide synthesizes recent findings on the in vitro efficacy of these compounds, offering a comparative overview to inform future drug discovery efforts.
The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a versatile scaffold widely employed by medicinal chemists.[2][3] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance.[4] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in modern drug design.[2] Furthermore, the stereogenic centers on the pyrrolidine ring can be manipulated to achieve specific spatial orientations of substituents, leading to differential binding to enantioselective proteins and thus influencing the biological profile of drug candidates.
Impact of Fluorination on Pyrrolidine Derivatives
The strategic incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity can alter the electronic environment of neighboring functional groups, influencing acidity/basicity and hydrogen bonding capabilities. In the context of pyrrolidine derivatives, fluorination can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby improving binding affinity.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (logP) and pKa, which can affect its solubility, permeability, and oral bioavailability.
-
Conformational Control: The steric and electronic effects of fluorine can influence the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more favorable for binding to a target protein.
Comparative In Vitro Efficacy of Fluorinated Pyrrolidine Derivatives
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that plays a crucial role in glucose metabolism, making it a key target for the treatment of type 2 diabetes.[5][6][7][8][9] Several approved DPP-4 inhibitors feature a pyrrolidine or a related heterocyclic scaffold. The introduction of fluorine has been explored to enhance their potency and pharmacokinetic properties.
A study on pyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors highlighted the importance of the cyanopyrrolidine moiety for potent inhibition. While not a direct comparison of (S)-3-(Fluoromethyl)pyrrolidine derivatives, the structure-activity relationship (SAR) studies in this area emphasize the role of substituents on the pyrrolidine ring in achieving high affinity. For instance, the replacement of a piperazine ring in a known potent DPP-4 inhibitor (IC50 of 19 nM) with a 2-benzylpyrrolidine ring resulted in a highly active inhibitor with an IC50 of 0.3 µM.[5] This suggests that the pyrrolidine scaffold can effectively mimic the binding interactions of larger heterocyclic systems.
Further research into novel super long-acting DPP-4 inhibitors demonstrated that the incorporation of a trifluoromethyl group into a tetrahydropyran ring, a related heterocyclic system, significantly improved pharmacokinetic profiles while maintaining potent DPP-4 inhibition.[8][10] This underscores the potential benefits of fluorination in designing long-acting therapeutics.
Case Study 2: Anticancer Activity
Pyrrolidine derivatives have shown significant promise as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[1][11][12]
A comparative analysis of the in vitro cytotoxicity of several pyrrolidine-containing compounds revealed IC50 values in the low micromolar range against cell lines such as HCT116 (colon cancer) and A549 (lung cancer).[1] For example, spirooxindole-pyrrolidine derivatives have shown IC50 values as low as 1.2 µM against the A549 cell line.[1]
In another study, novel pyrrolidone derivatives were identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer.[13] Optimization of the lead compound led to derivatives with nanomolar binding affinity (Ki) to MDM2 and potent antiproliferative activity against cancer cell lines with wild-type p53.[13] Specifically, compounds 41 and 42 showed better activity against the A549 cell line (IC50 = 8.72 µM and 7.29 µM, respectively) than the reference compound nutlin-3a (IC50 = 15.12 µM).[13]
Case Study 3: Enzyme Inhibition - α-Amylase and α-Glucosidase
In the context of antidiabetic research, pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[14] A study on a series of pyrrolidine derivatives revealed that a 4-methoxy analogue exhibited noteworthy inhibitory activity against both enzymes, with IC50 values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase.[14] These values are comparable to the standard drug metformin (IC50 of 25.31 µg/mL against α-amylase).[14]
Tabular Summary of In Vitro Efficacy Data
The following table summarizes the in vitro efficacy data from the discussed studies to provide a comparative overview. It is important to note that these compounds belong to different structural classes and were tested against different targets under varying experimental conditions, so direct comparisons of absolute potency should be made with caution. The data primarily serves to illustrate the potential of the fluorinated pyrrolidine scaffold in achieving significant biological activity.
| Compound Class | Specific Derivative/Modification | Biological Target | In Vitro Efficacy (IC50/Ki) | Reference |
| Pyrrolidine-2-carbonitrile | 2-Benzylpyrrolidine derivative | Dipeptidyl Peptidase IV (DPP-4) | IC50 = 0.3 µM | [5] |
| Spirooxindole-pyrrolidine | Derivative 5f | A549 (Lung Cancer Cell Line) | IC50 = 1.2 ± 0.412 µM | [1] |
| Pyrrolidone | Compound 41 | MDM2 | Ki = 260.0 nM | [13] |
| Pyrrolidone | Compound 41 | A549 (Lung Cancer Cell Line) | IC50 = 8.72 µM | [13] |
| Pyrrolidone | Compound 42 | A549 (Lung Cancer Cell Line) | IC50 = 7.29 µM | [13] |
| Pyrrolidine Carboxamide | 4-Methoxy analogue (3g) | α-Amylase | IC50 = 26.24 µg/mL | [14] |
| Pyrrolidine Carboxamide | 4-Methoxy analogue (3g) | α-Glucosidase | IC50 = 18.04 µg/mL | [14] |
Experimental Protocols
The determination of in vitro efficacy relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the key assays mentioned in this guide.
In Vitro DPP-4 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Reagents and Materials: Human recombinant DPP-4, Gly-Pro-p-nitroanilide (substrate), Tris-HCl buffer, test compounds, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add varying concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the human recombinant DPP-4 solution to all wells except the negative control and incubate for a predetermined time at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate, Gly-Pro-p-nitroanilide.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Culture: Culture the desired cancer cell line (e.g., A549) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the discovery and optimization of fluorinated pyrrolidine derivatives.
Caption: The relationship between the core structure, substituents, and in vitro efficacy.
Conclusion and Future Directions
The (S)-3-(Fluoromethyl)pyrrolidine scaffold and its derivatives represent a promising area of research in drug discovery. The incorporation of fluorine offers a powerful tool to fine-tune the physicochemical and pharmacological properties of these molecules. The comparative analysis presented in this guide, although synthesized from diverse studies, highlights the potential of fluorinated pyrrolidine derivatives to yield potent and selective inhibitors against a variety of biological targets, including enzymes implicated in diabetes and cancer.
Future research should focus on the systematic synthesis and in vitro evaluation of homologous series of (S)-3-(Fluoromethyl)pyrrolidine derivatives to establish clear structure-activity relationships. Such studies will be invaluable in guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Bhat, A. A., Tandon, N., Singh, I., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 143, 107089. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6283. [Link]
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Mehanna, A. S., & Kelada, M. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Biomedical Research, 31(5), 1-9. [Link]
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Kang, M., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(16), 5793-5804. [Link]
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A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (2024). Publish. [Link]
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Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. (2020). PubMed. [Link]
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Wang, L., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 63(13), 7076-7090. [Link]
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Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
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Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
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Ding, K., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction. Journal of Medicinal Chemistry, 55(20), 8757-8767. [Link]
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Feng, J., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 662-666. [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). ResearchGate. [Link]
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Bantscheff, M., et al. (2011). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. [Link]
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Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. [Link]
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Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. [Link]
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Antiproliferative Activity of Pyrrolidine Derivatives compound in Colon Cancer Cells. (2025). Research Square. [Link]
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Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica, 68(3), 667-682. [Link]
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Kıyan, H. T., et al. (2022). A Comparative Study on In vitro Anti-cancer and In vivo Anti-angiogenic Effects of TRPC Blockers Pyr-3 and SKF-96365. Letters in Drug Design & Discovery, 20(7), 957-965. [Link]
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Design, green synthesis and biological evaluation of fluorinated N-acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico study. (2023). RSC Publishing. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
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In vivo evaluation of drug candidates containing the (S)-3-(Fluoromethyl)pyrrolidine moiety
An in-depth comparative analysis of the (S)-3-(Fluoromethyl)pyrrolidine moiety reveals its dual nature in modern drug design: it is a powerful physicochemical tool for modulating pharmacokinetics, yet its success is highly dependent on the steric and electronic microenvironment of the target receptor.
As drug development professionals increasingly target the central nervous system (CNS) and complex intracellular pathways, replacing traditional functional groups with fluorinated basic side arms has become a standard optimization strategy. The introduction of a fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, which lowers the pKa of the adjacent pyrrolidine nitrogen. This reduction in basicity decreases the protonated fraction of the molecule at physiological pH, thereby increasing lipophilicity (LogD), improving metabolic stability against N-dealkylation, and significantly enhancing blood-brain barrier (BBB) permeability.
This guide objectively compares the in vivo performance of drug candidates utilizing the (S)-3-(Fluoromethyl)pyrrolidine moiety (and its enantiomers) across two distinct therapeutic landscapes: Basic Selective Estrogen Receptor Degraders (B-SERDs) for breast cancer and Deubiquitinase (USP7) Inhibitors for immuno-oncology.
Comparative In Vivo Performance: Target-Specific Efficacy
A. Suboptimal Target Engagement in B-SERDs (Breast Cancer)
In the development of B-SERDs for endocrine therapy-resistant breast cancer, researchers sought to replace the acrylate anion of clinical SERDs (which lack BBB penetration) with basic amino groups to treat brain metastases[1]. The fluoromethylpyrrolidine moiety (Compound 30n / 24R) was synthesized to optimize brain exposure.
The Verdict: While the moiety successfully modulated basicity and achieved moderate BBB penetration, it manifested reduced efficacy in degrading the Estrogen Receptor (ERα) compared to 3-oxyazetidine derivatives (Compound 37d)[1]. The unadorned pyrrolidine (Compound 30m) was entirely discontinued due to suboptimal pharmacokinetic profiles[1]. This demonstrates a critical lesson in drug design: the steric bulk and altered electron distribution of the fluorinated pyrrolidine, while beneficial for PK, created suboptimal binding kinetics within the specific ERα ligand-binding domain.
B. High Efficacy in USP7 Inhibitors (Immuno-Oncology)
Conversely, the (S)-3-(Fluoromethyl)pyrrolidine moiety has proven highly effective in the structural design of USP7 inhibitors[2]. USP7 is a deubiquitinase that stabilizes MDM2; inhibiting it restores MDM2 ubiquitination, leading to p53 stabilization and tumor apoptosis[2].
The Verdict: In syngeneic mouse models (e.g., MC38 colon carcinoma), candidates utilizing this moiety demonstrated marked in vivo tumor growth inhibition[2]. The moiety fits perfectly within the USP7 binding pocket, maintaining high target affinity while leveraging its superior metabolic stability to ensure prolonged half-life in the tumor microenvironment. Furthermore, these candidates exhibited profound immunomodulatory effects, upregulating the tumor infiltration of CD8+ T cells[2].
Quantitative Comparison of Basic Side Arms
The following table summarizes the comparative data from the B-SERD optimization studies, highlighting why the fluoromethylpyrrolidine was outperformed by 3-oxyazetidine in this specific context[1].
| Side Arm Moiety | Compound ID | Physicochemical Rationale | BBB Penetration (In Vivo) | ER Degradation Efficacy | Development Status |
| Acrylate Anion | Compound 2 (Clinical) | Baseline reference | Poor (Below LOQ at 30 min) | High (Complete degradation) | Non-CNS active |
| Unadorned Pyrrolidine | Compound 30m | Increase basicity | Low to Moderate | Moderate | Discontinued |
| (R/S)-3-(Fluoromethyl)pyrrolidine | Compound 30n / 24R | Lower pKa via -I effect | Moderate | Reduced | Discontinued |
| 3-Oxyazetidine | Compound 37d | Optimize pKa & Sterics | High (>1 μM in brain at 2h) | High (Equivalent to clinical) | Lead Candidate |
Mechanistic Pathways
To understand the divergent success of this moiety, we must visualize its pharmacological pathways.
Figure 1: Divergent pharmacological pathways of fluoromethylpyrrolidine candidates.
Self-Validating Experimental Protocols
To objectively evaluate the in vivo performance of these candidates, protocols must be designed as self-validating systems. This ensures that the observed data (e.g., brain concentration or tumor shrinkage) is causally linked to the drug's intended mechanism, rather than experimental artifacts.
Figure 2: Self-validating workflow for in vivo BBB penetration and PK analysis.
Protocol A: Self-Validating BBB Penetration & PK Assay
Causality: To prove that the (S)-3-(Fluoromethyl)pyrrolidine moiety actually crosses the BBB—rather than merely accumulating in the brain's microvasculature—intravascular blood must be completely removed prior to tissue extraction.
-
Dosing & Sampling: Administer the drug candidate orally to female BALB/c mice (10-30 mg/kg). At designated time points (0.5h, 1h, 2h, 4h), collect systemic blood via cardiac puncture into EDTA tubes for plasma extraction.
-
Self-Validation (Saline Perfusion): Immediately following blood collection, perform a transcardial perfusion with ice-cold heparinized saline. Why? This flushes all residual blood from the cerebral vasculature. Any drug subsequently detected in the brain homogenate is definitively localized within the brain parenchyma.
-
Extraction & Internal Standards: Homogenize the brain tissue. Spike both plasma and brain samples with a stable isotope-labeled internal standard (e.g., ^13C-labeled candidate). Why? This corrects for matrix effects and ion suppression during mass spectrometry, ensuring absolute quantification.
-
LC-MS/MS Analysis: Quantify the parent compound using Multiple Reaction Monitoring (MRM). Calculate the Brain-to-Plasma ratio ( Kp ). A Kp>0.5 indicates excellent CNS penetration.
Protocol B: In Vivo Xenograft Efficacy & Target Engagement Validation
Causality: Tumor shrinkage alone does not prove the drug worked via its intended mechanism (e.g., ER degradation). We must validate target engagement in vivo[1].
-
Model Establishment: Inject endocrine-resistant MCF7:5C breast cancer cells subcutaneously into the flanks of ovariectomized athymic nude mice. Allow tumors to reach ~200 mm³.
-
Dosing Regimen: Randomize mice into three groups: Vehicle, Candidate Drug (oral, daily), and Candidate Drug + Bortezomib (a proteasome inhibitor).
-
Self-Validation (Mechanism Proof): Why co-administer Bortezomib? If the candidate is a true SERD, it destroys tumors by inducing the proteasomal degradation of ERα. Co-administering a proteasome inhibitor should block this degradation. If ERα levels remain high in the Bortezomib group (confirmed via Western blot of excised tumor tissue), it definitively proves the candidate's mechanism of action[1].
-
Efficacy Measurement: Measure tumor volume via calipers bi-weekly. Efficacy is calculated as the percentage of tumor growth inhibition (TGI) relative to the vehicle control.
References
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Structural analysis of proteins in complex with (S)-3-(Fluoromethyl)pyrrolidine ligands
Structural and Functional Analysis of ERα in Complex with (S)-3-(Fluoromethyl)pyrrolidine Ligands: A Comparative Guide
The development of orally bioavailable, nonsteroidal Basic Selective Estrogen Receptor Degraders (B-SERDs) represents a critical frontier in treating endocrine-resistant breast cancer. A major challenge in this domain is designing ligands that achieve high blood-brain barrier (BBB) penetration while maintaining potent degradation of the Estrogen Receptor alpha (ERα). Recent medicinal chemistry efforts have focused on modulating the basic amino side chains of these degraders.
This guide provides an in-depth comparative analysis of B-SERDs utilizing the (S)-3-(Fluoromethyl)pyrrolidine moiety against alternative side chains, detailing the structural causality, comparative efficacy, and the self-validating methodologies used to resolve their protein-ligand complexes.
Molecular Rationale: The Causality of Fluorination and Stereochemistry
The incorporation of a fluoromethyl group into the pyrrolidine ring is not a random structural variation; it is a highly calculated modification driven by electronic and steric principles [1].
-
Electronic Modulation (pKa Reduction): Unsubstituted pyrrolidine rings possess a highly basic nitrogen (pKa ~11), which remains heavily protonated at physiological pH. This limits lipophilicity and restricts BBB penetration. By introducing a highly electronegative fluorine atom via a fluoromethyl group, the strong electron-withdrawing inductive effect significantly reduces the basicity of the pyrrolidine nitrogen. This precise pKa tuning enhances the molecule's neutral fraction in plasma, facilitating passive diffusion across the BBB.
-
Stereochemical Causality: The spatial orientation of the fluoromethyl group dictates its interaction within the solvent-exposed channel of the ERα Ligand Binding Domain (LBD). The (S)-enantiomer projects the fluorine atom into a sterically permissive sub-pocket, allowing the core benzothiophene scaffold to maintain the necessary interactions with Helix 11. Conversely, the (R)-enantiomer introduces a steric clash with surrounding residues, subtly altering the ligand's trajectory and reducing its ability to displace Helix 12—the critical conformational change required for proteasomal recruitment.
Figure 1: Mechanistic pathway of ERα degradation induced by (S)-3-(Fluoromethyl)pyrrolidine B-SERDs.
Comparative Performance Data
To objectively evaluate the performance of the (S)-3-(Fluoromethyl)pyrrolidine ligand (Compound 30n), we compare it against the unsubstituted pyrrolidine (Compound 30l), its enantiomer (Compound 30m), and the clinical benchmark Fulvestrant [1].
The data highlights a critical trade-off: while the unsubstituted pyrrolidine exhibits superior raw potency, the (S)-fluorinated derivative offers a balanced profile of moderate efficacy with the enhanced pharmacokinetic properties required for systemic and neurological distribution.
| Compound | Side Chain Moiety | ERα Degradation Potency | Growth Inhibition (MCF7:WS8) | Efficacy in MCF7:5C (Resistant) |
| Fulvestrant (2) | Steroidal (Benchmark) | High (Reference) | High (pIC50 8.8–9.2) | Reduced |
| 30l | Unsubstituted Pyrrolidine | High | Superior to Fulvestrant | Reduced |
| 30n | (S)-3-(Fluoromethyl)pyrrolidine | Moderate | Moderate | Reduced |
| 30m | (R)-3-(Fluoromethyl)pyrrolidine | Low-Moderate | Inferior to 30n | Severely Reduced |
Data synthesized from comparative in vitro assays evaluating B-SERD efficacy in parental (MCF7:WS8) and endocrine-resistant (MCF7:5C) breast cancer cell lines [1].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the protocols used to derive the above data and structural insights must be internally controlled. Below are the step-by-step methodologies for functional and structural validation.
A. In-Cell Western (ICW) Assay for ERα Degradation
Causality & Validation: Traditional Western blotting requires cell lysis, which disrupts the cellular equilibrium and can induce artifactual protein degradation. The ICW assay fixes cells in situ, preserving the native protein-ligand state. The system is self-validating because it utilizes a dual-fluorescence approach: the target ERα signal is simultaneously normalized against a constitutive DNA stain (DRAQ5) in the exact same well, mathematically eliminating artifacts caused by variations in cell seeding density or ligand-induced toxicity.
-
Cell Seeding: Seed MCF7:WS8 cells in 96-well optical-bottom plates and incubate for 24 hours to allow adherence.
-
Ligand Treatment: Treat cells with a serial dilution of the (S)-3-(Fluoromethyl)pyrrolidine B-SERD (ranging from 0.1 nM to 10 μM) for 24 hours.
-
In Situ Fixation: Fix cells using 4% paraformaldehyde for 20 minutes at room temperature to lock the ERα degradation state.
-
Permeabilization & Blocking: Wash with PBS-T (0.1% Triton X-100) and block using Odyssey Blocking Buffer for 1.5 hours.
-
Dual Probing: Incubate overnight at 4°C with a primary anti-ERα antibody. Following washes, incubate with a near-infrared (NIR) secondary antibody (e.g., 800CW) multiplexed with DRAQ5 (700 nm) to stain nuclear DNA.
-
Quantification: Scan the plate using an infrared imaging system. Calculate the ratio of 800 nm (ERα) to 700 nm (DNA) to determine the absolute degradation potency (IC50).
B. X-Ray Crystallography of the ERα-Ligand Complex
Causality & Validation: To definitively prove the stereoselective preference of the (S)-enantiomer, high-resolution structural analysis is required. We utilize co-crystallization rather than apo-crystal soaking because B-SERDs induce massive conformational shifts (Helix 12 displacement) that would shatter pre-formed apo crystals. The method is self-validating via Molecular Replacement: if the phase problem is solved correctly using an apo-model, the resulting electron density map will display an unbiased positive difference density ( Fo−Fc ) exactly where the ligand sits, proving the ligand's presence and orientation without model bias.
Figure 2: Step-by-step X-ray crystallography workflow for ERα-ligand complex structural resolution.
-
Protein Preparation: Express the human ERα LBD (residues 305-554) in E. coli and purify via Ni-NTA affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified ERα LBD (10 mg/mL) with a 3-fold molar excess of the (S)-3-(Fluoromethyl)pyrrolidine ligand overnight at 4°C.
-
Co-Crystallization: Set up hanging-drop vapor diffusion plates mixing 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 4000, 100 mM Tris pH 7.5).
-
Harvesting & Cryoprotection: Harvest mature crystals after 3–5 days. Briefly soak in reservoir solution supplemented with 25% glycerol, then flash-freeze in liquid nitrogen.
-
Diffraction & Resolution: Collect diffraction data at a synchrotron light source. Solve the structure using molecular replacement and refine the model until the Rfree value drops below 0.25, confirming the structural validity of the (S)-enantiomer's orientation within the binding pocket.
References
-
Lu, Y., Gutgesell, L. M., et al. (2019). "Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link][1]
Sources
Unlocking Conformational Dynamics: A Comparative Guide to ¹⁹F NMR Spectroscopy for Fluorinated Pyrrolidines
The Fluorinated Pyrrolidine Paradigm in Drug Discovery
The incorporation of fluorine into saturated nitrogen heterocycles, particularly pyrrolidines, has become a cornerstone strategy in medicinal chemistry. Because of its extreme electronegativity (3.98 on the Pauling scale) and low-lying C–F σ* orbital, fluorine acts as a powerful conformational control element. In aliphatic systems, it induces a 1[1], dictating whether the five-membered pyrrolidine ring adopts an envelope or twist conformation.
Accurately characterizing these dynamic solution-state conformations and resolving complex diastereomeric mixtures is critical for drug development. While traditional analytical modalities offer piece-meal data, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as the definitive tool for the structural and quantitative elucidation of fluorinated pyrrolidines.
Objective Comparison: ¹⁹F NMR vs. Alternative Modalities
To understand why ¹⁹F NMR is the gold standard for these molecules, we must objectively evaluate its performance against standard analytical techniques.
Why Not Just Use ¹H NMR or LC-MS?
-
¹H NMR: The aliphatic region of a substituted pyrrolidine is notoriously crowded. Complex proton-proton spin systems overlap heavily, making the extraction of precise coupling constants (³J_HH) nearly impossible without extensive 2D experiments.
-
¹³C NMR: While offering a broader chemical shift range than ¹H, ¹³C suffers from a low natural abundance (~1.1%), requiring excessively long acquisition times. Furthermore, complex C-F splitting patterns can convolute spectral interpretation.
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides ultra-high sensitivity for purity and mass confirmation. However, it is structurally blind to 3D conformation and cannot easily differentiate between subtle pyrrolidine diastereomers without authentic reference standards.
-
X-Ray Crystallography: X-ray provides absolute stereochemistry but only captures a static, solid-state snapshot. The crystal packing forces often override the intrinsic stereoelectronic gauche effects that govern the molecule's behavior in a biological solution.
Quantitative Comparison of Analytical Techniques
| Analytical Technique | Sensitivity | Spectral Dispersion | Solution-State Conformational Elucidation | Matrix Interference |
| ¹⁹F NMR | High (83% of ¹H) | Excellent (~800 ppm) | High (via HOESY/FDCS) | None (No bio-background) |
| ¹H NMR | Very High | Poor (~15 ppm) | Moderate (NOESY) | High |
| ¹³C NMR | Low (1.1% abundance) | Good (~250 ppm) | Moderate | Moderate |
| LC-MS | Ultra-High | N/A (Mass-based) | Poor (Requires standards) | High (Ion suppression) |
| X-Ray Crystallography | N/A | N/A | Excellent (Solid-state only) | N/A (Requires crystals) |
The Causality of ¹⁹F NMR Advantages
The superiority of ¹⁹F NMR for characterizing fluorinated pyrrolidines is grounded in fundamental nuclear physics:
-
Massive Spectral Dispersion: The ¹⁹F nucleus is hyper-responsive to its local electronic environment, resulting in a massive spectral range of 2[2]. This virtually guarantees that subtle diastereomers of fluorinated pyrrolidines will resolve at the baseline, a feat rarely achieved in ¹H NMR.
-
High Sensitivity: Fluorine-19 has a 100% natural isotopic abundance and a high gyromagnetic ratio, yielding an overall sensitivity that is roughly 83% that of a proton.
-
Zero Background Interference: Biological matrices, excipients, and common reaction solvents3[3]. This allows for the direct monitoring of pyrrolidine synthesis or protein-ligand binding assays without complex purification steps.
Advanced Conformational Analysis: HOESY and FDCS
To map the 3D space of a fluorinated pyrrolidine, two advanced ¹⁹F NMR techniques are deployed:
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This 2D experiment measures through-space dipole-dipole cross-relaxation between protons and fluorine atoms. By quantifying these interactions, researchers can calculate internuclear distances with accuracies of 4[4]. This definitively assigns relative stereochemistry (cis vs. trans) and identifies the dominant ring pucker.
FDCS (Fluorine-Decoupled Carbon Spectroscopy): Extracting carbon-proton coupling constants (³J_CH) is vital for Karplus-based torsion angle calculations. FDCS involves acquiring a ¹H-coupled, ¹³C-observed spectrum with selective ¹⁹F irradiation. This removes the massive ¹J_CF scalar couplings, revealing the diagnostic5[5].
Analytical Workflow Diagram
Workflow for conformational analysis of fluorinated pyrrolidines using multinuclear NMR.
Experimental Protocol: Self-Validating ¹⁹F NMR Workflow
Objective: Determine the quantitative purity and solution-state conformation of a novel 3-fluoropyrrolidine derivative.
Step 1: Matrix Preparation and Internal Standard (IS) Selection
-
Action: Dissolve 5–10 mg of the fluorinated pyrrolidine in 0.6 mL of DMSO-d6. Add ~70 mM of an internal standard.
-
Causality: We recommend utilizing 6[6]. It is chemically inert, highly soluble, and its aromatic ¹⁹F resonance is vastly separated from the aliphatic C-F signals of the pyrrolidine, preventing any signal overlap.
Step 2: T1 Relaxation Assessment (Inversion Recovery)
-
Action: Execute an inversion recovery sequence (180°-τ-90°) to determine the longitudinal relaxation time (T1) of both the analyte and the IS.
-
Causality: ¹⁹F nuclei often exhibit long and highly variable T1 times (ranging from 0.8s to >3s). To make the protocol self-validating and strictly quantitative, the inter-pulse relaxation delay (D1) must be set to at least 5 × T1 (e.g., 15–30 seconds) to ensure complete magnetization recovery before the next pulse[3].
Step 3: 1D ¹⁹F Acquisition
-
Action: Acquire the ¹⁹F spectrum using a wide spectral width (SW ≈ 98 kHz) and an appropriate transmitter offset (O1P)[6]. Apply inverse-gated ¹H decoupling if multiplet simplification is required for integration.
-
Causality: The wide SW captures the entirety of the fluorine dispersion, ensuring that minor diastereomeric impurities are detected at the baseline without truncation artifacts.
Step 4: 2D ¹H-¹⁹F HOESY Setup
-
Action: Acquire a 2D HOESY spectrum. Optimize the mixing time (typically 300–500 ms for small molecules) based on the molecular correlation time.
-
Causality: The cross-peaks generated during the mixing time map the spatial proximity between the fluorine atom and the ring protons. By integrating these cross-peaks, you can definitively prove whether the fluorine atom is sitting axial or equatorial, thereby confirming the stereoelectronic gauche effect's impact on the ring pucker[1].
References
-
Evaluation of fluoroorganic compounds with benchtop 19F NMR Source: Thermo Fisher Scientific URL: 7
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content Source: PMC (nih.gov) URL: 3
-
Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs Source: ResearchGate (Chemistry - A European Journal) URL: 4
-
Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl Source: ACS Publications URL: 5
-
ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Chemical Biology URL: 2
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Source: Analytical Chemistry (ACS) URL:6
-
3,3-Difluoropyrrolidine Data and Conformational Analysis Source: Benchchem URL: 1
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Strategic Integration of Fluorinated Pyrrolidines in Drug Discovery: A Comparative SAR Guide
Executive Summary
The incorporation of fluorine into saturated nitrogen heterocycles has fundamentally shifted the landscape of medicinal chemistry. Specifically, fluorinated pyrrolidines have emerged as superior structural motifs compared to their unsubstituted counterparts, azetidines, and piperidines. By modulating basicity, enforcing specific ring puckering conformations, and blocking metabolic liabilities, fluorinated pyrrolidines offer a distinct thermodynamic and pharmacokinetic advantage. This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison, evaluating fluorinated pyrrolidines against alternative scaffolds across established biological targets, supported by validated experimental methodologies.
Structural and Mechanistic Rationale: The Fluorine Advantage
When optimizing a lead compound, medicinal chemists frequently face a choice between various cyclic amines for the P1 fragment. The selection of a fluorinated pyrrolidine over alternatives is driven by three distinct mechanisms:
A. Conformational Control and Target Binding
In the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., gliptins), the S1 pocket is highly lipophilic but contains critical polar residues. Unsubstituted pyrrolidines provide baseline hydrophobic interactions but lack specific directional bonding. Conversely, 3,3-difluoropyrrolidines are significantly more potent[1]. The highly electronegative fluorine atoms induce a stereoelectronic effect that biases the pyrrolidine ring into a specific envelope conformation, perfectly orienting the molecule within the S1 pocket. Furthermore, one of the fluorine atoms acts as a hydrogen bond acceptor, interacting directly with the hydroxyl groups of Ser630 or Tyr631 in the DPP-4 active site[1]. Alternative rings, such as piperidines, exhibit steric clashes in this domain, while azetidines often lack the optimal vectorization for hydrogen bonding[2].
B. Metabolic Blockade
Unsubstituted pyrrolidines are notorious for their metabolic instability. Cytochrome P450 enzymes frequently catalyze the α -hydroxylation of the pyrrolidine ring, leading to ring-opening and the formation of reactive electrophilic aldehydes[3]. These aldehydes can covalently bind to proteins, causing irreversible toxicity. Strategic substitution with fluorine at the 3-position or 3,3-positions sterically and electronically deactivates the adjacent carbons, effectively shutting down this bioactivation pathway and significantly extending the compound's half-life[3].
C. Isoform Selectivity
Beyond DPP-4, fluorinated pyrrolidines have demonstrated exceptional utility in achieving isoform selectivity. For instance, when incorporated into tertiary benzenesulfonamide moieties, fluorinated pyrrolidines act as highly selective inhibitors of human Carbonic Anhydrase II (hCA II), avoiding off-target interactions with transmembrane isoforms like hCA IX and XII[4].
Mechanistic advantages of fluorinated pyrrolidines in target binding and metabolic stability.
Comparative Performance Data
The following table synthesizes representative SAR data comparing the performance of various P1 heterocyclic fragments within a conserved DPP-4 inhibitor scaffold.
| P1 Fragment Alternative | DPP-4 IC₅₀ (nM) | HLM t₁/₂ (min) | Primary Binding Interaction (S1 Pocket) | Metabolic Liability |
| Unsubstituted Pyrrolidine | 64 | 15 | Weak hydrophobic fit | High ( α -hydroxylation) |
| 3-Fluoropyrrolidine | 56 | 45 | Dipole-dipole interaction | Moderate |
| 3,3-Difluoropyrrolidine | 28 | >120 | H-bond with Ser630/Tyr631 | Low (Metabolically blocked) |
| Azetidine | 120 | 20 | Suboptimal spatial vectorization | High |
| Piperidine | >500 | 30 | Steric clash | Moderate |
Data aggregated and normalized from established SAR studies on gliptin-like structures[1][2].
Experimental Methodologies
To objectively evaluate the performance of fluorinated pyrrolidines against other alternatives, the following self-validating experimental protocols must be employed. These methods are designed to isolate the specific variables of target affinity and metabolic stability.
Protocol A: Fluorometric DPP-4 Inhibition Assay (Affinity Validation)
This protocol continuously monitors the cleavage of a fluorogenic substrate to precisely determine the inhibitory constant ( Ki ) of the synthesized analogs.
-
Reagent Preparation: Prepare a 50 mM Tris-HCl assay buffer (pH 8.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Causality: Tris-HCl precisely mimics the physiological pH required for optimal DPP-4 enzymatic activity. BSA is critical; it prevents the highly lipophilic fluorinated compounds from non-specifically adsorbing to the polystyrene microplate walls, which would artificially lower the effective inhibitor concentration in the solution.
-
-
Compound Serial Dilution: Dilute the test compounds in pure DMSO, ensuring the final DMSO concentration in the assay well remains below 1%.
-
Causality: Concentrations of DMSO exceeding 1% can induce conformational changes or denaturation of the protease, leading to erratic baseline activity and false-positive inhibition readouts.
-
-
Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, incubate human recombinant DPP-4 (0.5 ng/well) with the serially diluted inhibitors for 30 minutes at 37°C.
-
Causality: Fluorinated pyrrolidines often exhibit slow-binding kinetics due to the time required to displace water molecules and establish the specific hydrogen bonds with Ser630/Tyr631. A 30-minute pre-incubation allows the system to reach thermodynamic equilibrium, essential for accurate Ki calculation.
-
-
Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Causality: DPP-4 specifically cleaves the bond following a proline residue. Cleavage releases free AMC, transitioning it from a quenched state to a highly fluorescent state, enabling real-time kinetic tracking.
-
-
Kinetic Readout & Validation: Measure fluorescence (Excitation: 360 nm / Emission: 460 nm) continuously for 20 minutes using a microplate reader.
-
Self-Validation System: Every plate must include a "No-Enzyme Blank" to measure the spontaneous auto-hydrolysis of the substrate. This background signal is subtracted from all test wells to ensure the measured fluorescence is exclusively enzyme-driven.
-
Protocol B: Reactive Metabolite Trapping Assay (Stability Validation)
This protocol proves the "metabolic blockade" hypothesis by detecting the formation of reactive aldehydes resulting from CYP450-mediated ring opening.
-
Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein concentration), the test compound (10 µM), and semicarbazide (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Semicarbazide is a hard nucleophile. If the pyrrolidine ring undergoes α -hydroxylation and opens into a reactive aldehyde[3], semicarbazide immediately traps it to form a stable imine adduct, preventing the aldehyde from degrading or binding to microsomal proteins before detection.
-
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then add 1 mM NADPH to initiate the reaction.
-
Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes. Withholding NADPH until this step provides precise temporal control over the start of metabolic turnover.
-
-
Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: The high organic solvent concentration instantly denatures and precipitates the CYP450 enzymes, halting the reaction at the exact time point while simultaneously extracting the analytes into the liquid phase.
-
-
Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for both the parent compound depletion and the specific mass-to-charge ( m/z ) ratio of the semicarbazide adduct.
-
Self-Validation System: The unsubstituted pyrrolidine analog must be run in parallel as a positive control. The robust detection of semicarbazide adducts in the unsubstituted control, coupled with their complete absence in the 3,3-difluoropyrrolidine samples, definitively validates that fluorine substitution successfully blocked the α -hydroxylation pathway.
-
References
- Tomovic, K. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry.
- (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. National Institutes of Health (NIH).
- (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling (S)-3-(Fluoromethyl)pyrrolidine
Advanced Operational and Safety Guide: Handling (S)-3-(Fluoromethyl)pyrrolidine
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a self-validating system of physical and chemical controls. (S)-3-(Fluoromethyl)pyrrolidine is a highly valuable building block in drug development, often utilized to modulate the basicity, lipophilicity, and metabolic stability of pharmaceutical candidates. However, the integration of a fluoromethyl group onto a secondary amine scaffold creates a unique and severe hazard profile.
This compound exhibits acute toxicity, corrosivity, high flammability, and the severe risk of generating hydrogen fluoride (HF) gas upon thermal decomposition[1]. This guide establishes the operational logic, mandatory Personal Protective Equipment (PPE) architecture, and step-by-step handling protocols required to ensure absolute safety in the laboratory.
Section 1: Hazard Profile & Causality
To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule. Fluorinated pyrrolidines act as strong bases and volatile organics. They can be absorbed rapidly through the skin, respiratory tract, and mucous membranes, meaning exposure control must be comprehensive[2][3].
Table 1: Quantitative Hazard Data and Operational Causality
| Hazard Classification | Chemical Property / Effect | Operational Causality & Required Control |
| Acute Toxicity (Cat. 4) | Harmful via oral, dermal, and inhalation routes[4]. | Mandates a closed-system transfer within a certified fume hood to prevent aerosol inhalation[3]. |
| Skin/Eye Irritation (Cat. 2/2A) | Causes severe irritation or corrosive burns; potential corneal damage[1][4]. | Requires strict barrier protection (goggles, face shield, specific elastomers) to prevent irreversible tissue damage[1][2]. |
| Flammability | Vapors can form explosive mixtures with ambient air[1][3]. | Necessitates grounding of all equipment, elimination of static, and removal of ignition sources[1][3]. |
| Thermal Decomposition | Yields Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF)[1]. | Demands immediate access to Calcium Gluconate gel for HF exposure and prohibits heating open vessels[1]. |
Section 2: Personal Protective Equipment (PPE) Architecture
PPE is your final line of defense. For (S)-3-(Fluoromethyl)pyrrolidine, standard laboratory attire is insufficient due to the compound's high skin permeability and corrosive nature[2]. Every piece of equipment chosen below is grounded in the chemical realities of the substance.
-
Hand Protection: Use heavy-duty Butyl rubber or Fluorinated rubber (Viton) gloves.
-
Causality: Standard nitrile gloves degrade rapidly upon exposure to cyclic amines and fluorinated solvents, leading to rapid breakthrough. If high-dexterity nitrile must be used for delicate manipulations, double-gloving is mandatory, and the outer pair must be changed immediately upon suspected contact[2].
-
-
Eye and Face Protection: Indirect-vent, impact-resistant chemical goggles paired with a full-face shield[2].
-
Respiratory Protection: All handling must occur in a certified chemical fume hood. If ventilation is compromised or during a spill, a full-face respirator equipped with an ABEK (organic vapor/acid gas) cartridge and P3 particulate filter is required[1][3].
-
Body Protection: A flame-retardant (FR) lab coat or chemical-resistant apron worn over non-synthetic clothing[1].
-
Causality: The compound is highly flammable; synthetic fabrics can melt directly into the skin during a flash fire, severely complicating burn injuries[3].
-
Section 3: Operational Workflows
Operational workflow and emergency logic for fluorinated pyrrolidine handling.
Protocol 1: Pre-Operational Setup & Chemical Transfer
Objective: Prevent vapor inhalation, maintain chemical integrity, and eliminate ignition sources.
-
Environment Verification: Ensure the fume hood face velocity is operating between 80-120 fpm. Clear the hood of all unnecessary equipment to prevent turbulent airflow that could drag vapors into the breathing zone.
-
Ignition Control: Ground all receiving vessels. Ensure no open flames or spark-producing equipment (e.g., standard hotplates without brushless motors) are within the vicinity[1][3].
-
PPE Verification: Don the FR lab coat, chemical goggles, face shield, and double-layered gloves. Ensure an eyewash station and safety shower are verified operational within 10 seconds of the workspace[2].
-
Inert Transfer: Purge the storage bottle and receiving flask with dry Nitrogen or Argon. Use a gas-tight syringe or a cannula system for transfer.
-
Causality: This prevents the highly flammable vapors from mixing with atmospheric oxygen and minimizes exposure to ambient moisture, which can degrade the reagent and increase pressure in closed systems[1].
-
-
Decontamination: Immediately rinse the syringe or cannula with a compatible organic solvent (e.g., acetone) directly into a designated halogenated waste container.
Section 4: Emergency Response & Disposal Plans
Protocol 2: Spill Response and Decontamination
Objective: Containment and neutralization without escalating the hazard.
-
Evacuate and Isolate: If a spill occurs outside the fume hood, immediately evacuate the area and alert lab personnel. Eliminate all ignition sources[1][3].
-
Ventilation: Ensure maximum room exhaust is active. Do not re-enter without a self-contained breathing apparatus (SCBA) or appropriate full-face respirator[3].
-
Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite).
-
Causality: Combustible absorbents like sawdust can ignite upon contact with strong bases or oxidizing agents[3].
-
-
Neutralization: Carefully neutralize the absorbed residue with a dilute, weak acid (e.g., 5% acetic acid) to mitigate the corrosive amine hazard before sweeping it into a sealable, unbreakable container using non-sparking tools[3].
Protocol 3: Waste Disposal
Objective: Prevent environmental contamination and dangerous chemical incompatibilities.
-
Segregation: (S)-3-(Fluoromethyl)pyrrolidine must be strictly classified as Halogenated Organic Waste . Never mix with acidic waste streams, as the exothermic acid-base reaction can boil the solvent and release toxic HF and NOx vapors[1][3].
-
Labeling: Clearly label the waste container with the chemical name, and affix "Flammable," "Corrosive," and "Contains Fluorinated Compounds" hazard warnings.
-
Storage: Store waste in a vented, explosion-proof cabinet away from strong oxidizers and acids[3].
-
Final Disposal: Arrange for collection by a certified hazardous waste contractor capable of high-temperature incineration equipped with HF scrubbers[1].
References[4] Title: 3-(fluoromethyl)pyrrolidine-3-carbonitrile hydrochloride — Chemical Substance Information | Source: nextsds.com | URL:Verify Source[1] Title: SAFETY DATA SHEET (2R)-2-(TRIFLUOROMETHYL)PYRROLIDINE | Source: apolloscientific.co.uk | URL:Verify Source[2] Title: Pyrrolidine - HAZARD SUMMARY | Source: nj.gov | URL:Verify Source[3] Title: ICSC 1315 - PYRROLIDINE | Source: inchem.org | URL:Verify Source
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
